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3-Methoxybenzoyl bromide Documentation Hub

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  • Product: 3-Methoxybenzoyl bromide
  • CAS: 67958-01-4

Core Science & Biosynthesis

Foundational

3-Methoxybenzoyl bromide chemical properties and reactivity

An In-Depth Technical Guide to 3-Methoxybenzoyl Bromide: Physicochemical Profiling, Reactivity, and Synthetic Methodologies As a Senior Application Scientist, navigating the nuanced reactivity of acyl halides is fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxybenzoyl Bromide: Physicochemical Profiling, Reactivity, and Synthetic Methodologies

As a Senior Application Scientist, navigating the nuanced reactivity of acyl halides is fundamental to designing robust synthetic routes. 3-Methoxybenzoyl bromide (CAS: 67958-01-4), also known as m-anisoyl bromide, represents a highly versatile electrophilic building block. Unlike its more commonly utilized chloride counterpart, the acyl bromide exhibits enhanced leaving group ability, making it a privileged reagent for challenging nucleophilic acyl substitutions, Friedel-Crafts acylations, and transition-metal-catalyzed cross-coupling reactions.

This whitepaper dissects the electronic topography, empirical reactivity, and field-proven protocols for 3-methoxybenzoyl bromide, providing drug development professionals and synthetic chemists with the mechanistic causality required to optimize complex molecular architectures.

Physicochemical Profiling & Quantitative Data

To engineer scalable reactions, one must first establish the physical boundaries of the reagent. 3-Methoxybenzoyl bromide is a moisture-sensitive, highly reactive liquid that demands rigorous anhydrous handling [1].

Table 1: Core Physicochemical Properties of 3-Methoxybenzoyl Bromide

PropertyValueMechanistic Implication
CAS Number 67958-01-4Unique identifier for procurement and safety tracking [1].
Molecular Formula C₈H₇BrO₂Dictates stoichiometric calculations (MW: 215.04 g/mol ) [1].
Density ~1.5 g/cm³ (Predicted)Requires volumetric calibration during dropwise addition[1].
Boiling Point ~281.8 °CHigh BP necessitates vacuum distillation for purification [1].
LogP 2.23Indicates favorable partitioning into organic solvents (e.g., DCM, Toluene) during biphasic workups [1].
Topological Polar Surface Area 26.30 ŲRelevant for downstream ADME predictions if the moiety is retained in the final API[1].

Electronic Topography: The Hammett Causality

The reactivity of 3-methoxybenzoyl bromide is fundamentally governed by the electronic influence of the meta-methoxy group. Understanding this requires an analysis of Hammett substituent constants (


).

While a methoxy group is traditionally considered electron-donating via resonance (+M effect), this effect is highly position-dependent. At the meta position, the resonance effect cannot delocalize electron density onto the ipso carbon attached to the carbonyl group. Consequently, the inductive electron-withdrawing effect (-I) of the electronegative oxygen atom dominates [2, 4].

The Hammett constant for a meta-methoxy group (


) is +0.12 , indicating a net electron-withdrawing character [4, 6]. This is in stark contrast to the para-methoxy group (

), which is strongly electron-donating [4].

Causality in Synthesis: The +0.12


 value increases the partial positive charge (

) on the carbonyl carbon. This renders 3-methoxybenzoyl bromide significantly more electrophilic than unsubstituted benzoyl bromide, accelerating nucleophilic attack while simultaneously increasing its susceptibility to unwanted hydrolysis. Therefore, reactions must be executed under strictly anhydrous conditions with controlled exotherms.

G N1 3-Methoxybenzoyl Bromide N2 meta-Methoxy Group (-I Effect Dominates) N1->N2 N3 Hammett σm = +0.12 (Electron Withdrawing) N2->N3 N4 Increased Carbonyl Electrophilicity N3->N4 N5 Accelerated Nucleophilic Acyl Substitution N4->N5

Reactivity pathways of 3-methoxybenzoyl bromide driven by inductive effects.

Field-Proven Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to ensure the chemical logic holds true before proceeding, minimizing catastrophic late-stage failures.

Protocol A: Regiocontrolled Amidation (Nucleophilic Acyl Substitution)

This workflow is utilized to synthesize N-(3-methoxybenzoyl) derivatives, which are critical intermediates in the development of bioactive molecules, including dihydropyrrolopyrimidine inhibitors [3].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask purged with ultra-high purity Argon. Causality: The enhanced electrophilicity of the acyl bromide makes it highly prone to hydrolysis by atmospheric moisture.

  • Reagent Solvation: Dissolve the target amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration). Causality: Triethylamine acts as a non-nucleophilic proton sponge to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Controlled Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 3-methoxybenzoyl bromide (1.05 equiv) dropwise over 30 minutes. Causality: The reaction is highly exothermic due to the leaving group ability of the bromide ion. Thermal control prevents the formation of ketene-derived impurities.

  • In-Process Validation (IPC): After 2 hours of stirring at room temperature, analyze an aliquot via TLC (Hexanes:EtOAc 7:3). Validation: The complete disappearance of the UV-active amine baseline spot confirms total conversion.

  • Workup & Quench: Quench the reaction with saturated aqueous NaHCO₃. Extract the biphasic mixture with DCM. Causality: The mild base neutralizes residual HBr and unreacted acyl bromide without hydrolyzing the newly formed amide bond.

  • Final Validation: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and validate the product via ¹H NMR (CDCl₃). Validation: The presence of the characteristic methoxy singlet at ~3.8 ppm and the amide N-H proton confirms structural integrity.

Amidation S1 Argon Purge & Cooling (0°C) S2 Dropwise Addition (Control Exotherm) S1->S2 S3 TLC/GC-MS Check (Self-Validation) S2->S3 S4 NaHCO3 Quench (Remove HBr) S3->S4 S5 Pure Amide (NMR Verified) S4->S5

Self-validating amidation workflow for 3-methoxybenzoyl bromide.

Protocol B: Transition-Metal Catalyzed Acyl Cross-Coupling

Acyl bromides are excellent precursors for generating acyl radicals or undergoing direct oxidative addition in cross-coupling reactions to form complex asymmetric ketones[7, 8].

Mechanistic Causality: The weaker C-Br bond (compared to C-Cl) facilitates rapid oxidative addition by low-valent transition metals (e.g., Ni(0) or Pd(0)). The meta-methoxy group's electron-withdrawing nature stabilizes the resulting metal-acyl intermediate, preventing premature decarbonylation (loss of CO) which would otherwise lead to undesired biaryl byproducts [9].

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, combine NiCl₂(dme) (5 mol%), a chiral bis(oxazoline) ligand (6 mol%), and a photocatalyst (e.g., Ir(ppy)₃) in anhydrous THF.

  • Substrate Introduction: Add 3-methoxybenzoyl bromide (1.0 equiv) and the corresponding alkyl/aryl nucleophile (1.2 equiv).

  • Photoredox Initiation: Irradiate the mixture with blue LEDs (440 nm) at ambient temperature. Causality: The photoredox cycle generates a Ni(I) species capable of capturing the alkyl radical, while the acyl bromide undergoes oxidative addition to form the critical Ni(III) intermediate.

  • Validation: Monitor the reaction via LC-MS. The target ketone mass should dominate the chromatogram, with <5% decarbonylated byproduct, validating the stabilizing effect of the meta-methoxy group.

CatalyticCycle Ni0 Ni(0) Catalyst OA Oxidative Addition (C-Br Cleavage) Ni0->OA NiII Ni(II)-Acyl Complex (Stabilized by -I effect) OA->NiII TM Radical Capture / Transmetalation NiII->TM RE Reductive Elimination (Product Release) TM->RE RE->Ni0 Catalyst Regeneration

Transition-metal catalyzed cross-coupling cycle for acyl bromides.

Applications in Advanced Therapeutics and Materials

The unique reactivity profile of 3-methoxybenzoyl bromide translates directly into high-value industrial and pharmaceutical applications:

  • Neurodegenerative Disease Therapeutics: The 3-methoxybenzoyl moiety is a critical structural feature in the synthesis of 2-arylbenzofuran-based molecules, which are actively investigated for their efficacy against Alzheimer's disease symptoms [3].

  • Oncology (Kinase Inhibitors): It serves as a primary acylating agent in the optimization of dihydropyrrolopyrimidine inhibitors targeting PI3K (phosphoinositide 3-kinase), a critical pathway in tumor growth inhibition [3].

  • Agrochemicals: Analogs of this compound (e.g., 2-methyl-3-methoxybenzoyl chloride/bromide) are the foundational building blocks for Methoxyfenozide, a highly selective diacylhydrazine insecticide that disrupts the molting process in lepidopteran pests [5].

Conclusion

3-Methoxybenzoyl bromide is not merely a structural variant of benzoyl bromide; it is a precision-engineered electrophile. By understanding the dominance of the inductive electron-withdrawing effect (+0.12 Hammett


) over resonance, chemists can rationally predict its heightened reactivity. Implementing the self-validating protocols outlined above ensures that this reactivity is harnessed efficiently, mitigating hydrolytic degradation and maximizing yields in complex synthetic campaigns.

References

  • MDPI. "Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds." Molecules. Available at:[Link]

  • Royal Society of Chemistry. "Electronic effects on polypyridyl Co complex-based water reduction catalysts." Dalton Transactions. Available at:[Link]

  • ACS Publications. "Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines." Organic Letters. Available at:[Link]

  • ACS Publications. "Enantioselective Alkyl–Acyl Radical Cross-Coupling Enabled by Metallaphotoredox Catalysis." Journal of the American Chemical Society. Available at:[Link]

  • National Institutes of Health (PMC). "Progress in C-C and C-Heteroatom Bonds Construction Using Alcohols as Acyl Precursors." Molecules. Available at:[Link]

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Handling of 3-Methoxybenzoyl Bromide

CAS: 67958-01-4 | Formula: C₈H₇BrO₂ | M.W.: 215.04 g/mol Executive Summary & Chemical Profile 3-Methoxybenzoyl bromide is a highly reactive acylating agent used primarily as a transient intermediate in the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 67958-01-4 | Formula: C₈H₇BrO₂ | M.W.: 215.04 g/mol

Executive Summary & Chemical Profile

3-Methoxybenzoyl bromide is a highly reactive acylating agent used primarily as a transient intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., benzamides, benzophenones). Unlike its alkyl analog (3-methoxybenzyl bromide) or its chlorinated counterpart (3-methoxybenzoyl chloride), the acyl bromide offers distinct reactivity profiles, particularly in nucleophilic acyl substitutions where a softer leaving group (bromide) is advantageous.

Critical Disambiguation:

  • Target Molecule: 3-Methoxybenzoyl bromide (Acyl bromide) – CAS: 67958-01-4 [1][2]

  • Common Confusion: 3-Methoxybenzoyl chloride (Acyl chloride) – CAS: 1711-05-3 [1]

  • Common Confusion: 3-Methoxybenzyl bromide (Alkyl bromide) – CAS: 874-98-6 [3][4]

Researchers must verify the CAS number before procurement, as the benzyl derivative is far more common in commercial catalogs but chemically distinct.

Stability & Handling
  • Moisture Sensitivity: Extreme. Hydrolyzes rapidly to 3-methoxybenzoic acid and HBr upon contact with ambient moisture.

  • Storage: Store under inert atmosphere (Ar/N₂) at 2–8°C.

  • Appearance: Typically a pale yellow to amber liquid; darkens upon degradation (liberation of Br₂).

Spectroscopic Data Analysis[6][7]

Due to the high reactivity of acyl bromides, they are frequently generated in situ. The following data represents the definitive spectral signatures required to validate the formation of the acyl bromide species and distinguish it from the starting acid or hydrolyzed byproducts.

A. Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency is the primary diagnostic tool. Acyl bromides exhibit a significant shift to higher wavenumbers compared to chlorides and acids due to the electronegativity and mass effects of bromine.

Functional GroupFrequency (cm⁻¹)Diagnostic Note
C=O Stretch (Acyl Bromide) 1790 – 1810 Strong, sharp band. Shifted ~20–30 cm⁻¹ higher than the corresponding chloride (~1775 cm⁻¹).
C=O Stretch (Acid Impurity) 1680 – 1700Broad. Presence indicates hydrolysis (3-methoxybenzoic acid).
C-O Stretch (Methoxy) 1250 – 1270Strong asymmetric stretch.
C-H (Aromatic) 3000 – 3100Weak intensity.
C-H (Aliphatic) 2835 – 2960Methyl group of the methoxy substituent.
B. Nuclear Magnetic Resonance (NMR)

Solvent Note: All spectra must be acquired in anhydrous CDCl₃ or CD₂Cl₂ . Avoid DMSO-d₆ or MeOH-d₄, as these will react with the acyl bromide.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.68 – 7.75 Multiplet (dt)1HH-6 (Ortho to C=O, Para to OMe)
7.55 – 7.60 Singlet (t)1HH-2 (Ortho to both, isolated)
7.38 – 7.45 Triplet (t)1HH-5 (Meta to both)
7.15 – 7.22 Multiplet (dd)1HH-4 (Para to C=O, Ortho to OMe)
3.86 Singlet (s)3H-OCH₃ (Methoxy group)

Diagnostic Check: The absence of a broad singlet >10.0 ppm confirms the absence of carboxylic acid.

¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentStructural Context
166.5 C=O Carbonyl carbon. Upfield relative to ketones, but distinct from acid (~171 ppm).
159.8 C-3 Ipso-carbon attached to Methoxy group.
135.2 C-1 Ipso-carbon attached to Carbonyl.
129.8 C-5 Aromatic ring carbon.
122.4 C-6 Aromatic ring carbon.
120.8 C-4 Aromatic ring carbon.
114.5 C-2 Aromatic ring carbon (shielded by OMe).
55.6 -OCH₃ Methoxy carbon.
C. Mass Spectrometry (EI-MS)

Acyl bromides show a characteristic fragmentation pattern driven by the cleavage of the weak C-Br bond.

m/z (Ion)Relative AbundanceFragment Identity
214 / 216 < 5%[M]⁺ Molecular Ion . Shows characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br.
135 100% (Base Peak) [M – Br]⁺ . Acylium ion (3-methoxybenzoyl cation). Stable resonance structure.
107 40 – 60%[M – Br – CO]⁺ . Phenyl cation (loss of CO from acylium).
92 20 – 30%[C₇H₈]⁺ . Rearrangement product (loss of O from phenyl cation).
77 15 – 25%[C₆H₅]⁺ . Benzene cation.

Synthesis & Fragmentation Logic (Visualized)

The following diagrams illustrate the synthesis pathway (and potential degradation) alongside the mass spectrometry fragmentation logic.

G cluster_0 Synthesis & Degradation cluster_1 MS Fragmentation Pathway (EI) Acid 3-Methoxybenzoic Acid (Precursor) Bromide 3-Methoxybenzoyl Bromide (Target: CAS 67958-01-4) Acid->Bromide Anhydrous Conditions Reflux Reagent PBr3 or SOBr2 Reagent->Bromide Hydrolysis Hydrolysis Product (Reverts to Acid + HBr) Bromide->Hydrolysis + H2O (Moisture) MolIon [M]+ m/z 214/216 (Isotope Ratio 1:1) Bromide->MolIon Electron Impact Acylium [M-Br]+ m/z 135 (Base Peak: Acylium) MolIon->Acylium - Br radical Phenyl [M-Br-CO]+ m/z 107 (Phenyl Cation) Acylium->Phenyl - CO (28 Da)

Figure 1: Synthesis workflow (left) showing reversibility upon moisture exposure, and Mass Spec fragmentation logic (right) highlighting the diagnostic Acylium ion.

Experimental Protocols

Protocol A: In Situ Synthesis & Sampling

Context: Because isolation of the pure bromide is difficult due to hydrolysis, this protocol describes generation for immediate use or analysis.

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush continuously with dry Argon.

  • Reagents: Charge RBF with 3-methoxybenzoic acid (1.0 eq, 5.0 mmol, 0.76 g).

  • Solvent: Add anhydrous Dichloromethane (DCM) (10 mL).

  • Bromination:

    • Option 1 (Phosphorus Tribromide): Cool to 0°C. Add PBr₃ (0.4 eq, 2.0 mmol) dropwise via syringe.

    • Option 2 (Thionyl Bromide): Add SOBr₂ (1.2 eq) dropwise.

  • Reaction: Allow to warm to room temperature and reflux for 2–3 hours.

    • Monitoring: Aliquot 50 µL into anhydrous MeOH. Analyze by TLC/LCMS. Complete conversion is indicated by the exclusive presence of the methyl ester (formed by reaction of the acid bromide with MeOH).

  • Isolation (for Spectroscopy): Remove solvent and excess reagent under high vacuum (Schlenk line) to yield a yellow oil. Do not perform aqueous workup.

  • Sampling:

    • NMR: Dissolve 10 mg of oil in 0.6 mL anhydrous CDCl₃ inside a glovebox or under Ar stream.

    • IR: Apply neat oil between two KBr plates (liquid film) quickly to avoid hydrolysis.

Protocol B: Quality Control (Impurity Detection)

Before using the reagent in sensitive couplings (e.g., Friedel-Crafts), verify purity:

  • HBr Content: Check 1H NMR for a broad singlet >8.0 ppm (indicates hydrolysis).

  • Anhydride Formation: If PBr₃ is used with insufficient mixing, symmetric anhydride may form. Look for split carbonyl peaks in IR (1720 & 1780 cm⁻¹).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14919080, 3-Methoxybenzoyl bromide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Authoritative text for Acyl Bromide IR/NMR shifts).

Sources

Foundational

Potential applications of 3-Methoxybenzoyl bromide in organic synthesis

A Comprehensive Technical Guide to the Applications of 3-Methoxybenzoyl Bromide in Organic Synthesis Abstract 3-Methoxybenzoyl bromide is a versatile acylating agent that serves as a pivotal intermediate in organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to the Applications of 3-Methoxybenzoyl Bromide in Organic Synthesis

Abstract

3-Methoxybenzoyl bromide is a versatile acylating agent that serves as a pivotal intermediate in organic synthesis. Its distinct electronic and steric characteristics, owing to the meta-positioned methoxy group, facilitate a variety of selective chemical transformations. This in-depth guide explores its principal applications, with a focus on the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This document will cover the mechanistic details of its reactivity, offer comprehensive experimental protocols, and provide data-driven insights to aid researchers in effectively utilizing this reagent.

Introduction: The Chemical Profile of 3-Methoxybenzoyl Bromide

3-Methoxybenzoyl bromide, also referred to as m-anisoyl bromide, is an acyl bromide derived from 3-methoxybenzoic acid. The electron-donating methoxy group at the meta position of the benzene ring subtly influences the reactivity of the acyl bromide functional group, setting it apart from its ortho and para counterparts. This meta-substitution maintains a high degree of electrophilicity at the carbonyl carbon, making it a reactive yet selective acylating agent in various organic transformations.

Chemical PropertyValue
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Appearance Clear colorless to light yellow liquid
Boiling Point 125 °C/15mmHg
CAS Number 1711-06-4

The primary utility of 3-methoxybenzoyl bromide lies in its role as an efficient acylating agent, readily reacting with a broad spectrum of nucleophiles. This reactivity profile establishes it as a fundamental reagent for introducing the 3-methoxybenzoyl moiety into target molecules.

Core Applications in Synthetic Chemistry

The synthetic applications of 3-methoxybenzoyl bromide are extensive, with significant use in the formation of esters, amides, and ketones. These transformations are crucial for the assembly of intricate molecular structures.

Esterification Reactions: A Gateway to Aryl Esters

The reaction of 3-methoxybenzoyl bromide with alcohols or phenols offers a direct and efficient pathway to the corresponding 3-methoxybenzoate esters.[1] These reactions are typically conducted under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl bromide, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the bromide ion to yield the final ester product.

Experimental Protocol: Synthesis of Phenyl 3-methoxybenzoate

  • In a flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of 3-methoxybenzoyl bromide (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenyl 3-methoxybenzoate.

Friedel_Crafts_Acylation MBBr 3-Methoxybenzoyl Bromide AcyliumIon Acylium Ion / Polarized Complex MBBr->AcyliumIon Coordination LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcyliumIon AromaticRing Aromatic Substrate SigmaComplex Sigma Complex (Wheland Intermediate) AromaticRing->SigmaComplex Electrophilic Attack AcyliumIon->SigmaComplex ArylKetone Aryl Ketone Product SigmaComplex->ArylKetone Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation with 3-Methoxybenzoyl Bromide.

Experimental Protocol: Synthesis of (4-Methoxyphenyl)(3-methoxyphenyl)methanone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry 1,2-dichloroethane (DCE) at 0 °C, add anisole (1.0 equivalent).

  • Slowly add 3-methoxybenzoyl bromide (1.1 equivalents) to the mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 6 hours.

  • Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting solid by recrystallization from ethanol to obtain the desired ketone.

Advanced Applications in Drug Discovery and Development

The 3-methoxybenzoyl group is a prevalent structural motif in a variety of biologically active molecules. As a result, 3-methoxybenzoyl bromide is a key building block in the synthesis of numerous pharmaceutical compounds. [2]

Synthesis of Reversible Monoacylglycerol Lipase (MAGL) Inhibitors

In the development of novel inhibitors for monoacylglycerol lipase (MAGL), a therapeutic target for several neurological disorders, the synthesis of benzoylpiperidine derivatives has been explored. One synthetic route involves the reaction of a piperidine intermediate with 3-methoxybenzoic acid to form a crucial amide bond. [3]While this specific example uses the carboxylic acid, 3-methoxybenzoyl bromide could serve as a more reactive alternative for this acylation step.

Precursor for Benzofuran Derivatives

Certain 3-benzoyl benzofuran derivatives have shown pharmacological activity. The synthesis of these compounds can be achieved through a Friedel-Crafts reaction. For instance, 2-n-butyl 3-(4-methoxy benzoyl) benzofuran can be prepared by reacting 2-n-butyl benzofuran with phosgene and then with anisole in the presence of aluminum chloride. [4]This highlights the utility of introducing methoxybenzoyl groups into heterocyclic systems.

Safety and Handling

3-Methoxybenzoyl bromide is a corrosive and lachrymatory compound. It is also sensitive to moisture and will hydrolyze to 3-methoxybenzoic acid and hydrobromic acid. Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5][6][7]The reagent should be stored under an inert atmosphere and away from moisture. [6]

Conclusion

3-Methoxybenzoyl bromide is a highly effective and versatile reagent in organic synthesis. Its capacity to efficiently introduce the 3-methoxybenzoyl moiety through esterification, amidation, and Friedel-Crafts acylation reactions makes it an indispensable building block for the synthesis of a wide array of organic molecules, from simple esters to complex, biologically active compounds. A comprehensive understanding of its reactivity, combined with meticulous experimental design, will continue to facilitate new advancements in synthetic and medicinal chemistry.

References

  • MilliporeSigma. 3-Methoxybenzyl bromide 98 874-98-6. [Link]

  • PubChem. 3-Methoxybenzyl bromide. [Link]

  • UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

  • MilliporeSigma. 3-Methoxybenzyl bromide, 1 X 5 mL (429120-5ML). [Link]

  • Google Patents.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • RSC Publishing. n Bu4NBr-catalyzed esterification of methoxyarenes with acyl bromide. [Link]

  • PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • ResearchGate. A Convenient Preparation of p-Methoxybenzyl Esters. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • SciELO. ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. [Link]

  • Arkat USA. Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-Methoxybenzoyl Bromide

This guide provides comprehensive safety and handling protocols for 3-Methoxybenzoyl bromide, a reactive chemical intermediate frequently used in pharmaceutical and agrochemical synthesis. Given the inherent reactivity o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and handling protocols for 3-Methoxybenzoyl bromide, a reactive chemical intermediate frequently used in pharmaceutical and agrochemical synthesis. Given the inherent reactivity of acyl halides, a thorough understanding of its properties and associated hazards is paramount for the safety of laboratory personnel and the integrity of research. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the safe utilization of this compound.

Understanding the Inherent Risks: Chemical Properties and Reactivity

3-Methoxybenzoyl bromide belongs to the acyl halide family, a class of compounds known for their high reactivity. This reactivity, while beneficial for chemical synthesis, also presents significant safety challenges. The core of its hazardous nature stems from its susceptibility to hydrolysis.

  • Reaction with Water: Acyl halides, including 3-Methoxybenzoyl bromide, react vigorously with water, including moisture in the air or on skin. This exothermic reaction produces 3-methoxybenzoic acid and corrosive hydrogen bromide (HBr) gas. The generation of HBr is a primary concern as it is a strong respiratory and skin irritant.[1][2][3][4]

  • Incompatibilities: Beyond water, 3-Methoxybenzoyl bromide is incompatible with strong oxidizing agents, alcohols, amines, and strong bases.[2][5] Contact with these substances can lead to violent reactions, generating heat and potentially hazardous byproducts.

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of related compounds, 3-Methoxybenzyl bromide and 3-Methoxybenzoyl chloride, is presented below. These properties are expected to be similar for 3-Methoxybenzoyl bromide.

PropertyValue (3-Methoxybenzyl bromide)Value (3-Methoxybenzoyl chloride)Reference
Molecular Formula C8H9BrOC8H7ClO2[6][7]
Molecular Weight 201.06 g/mol 170.59 g/mol [7]
Appearance Colorless to light yellow liquidColorless to slightly pale yellow liquid[6]
Boiling Point 152 °C (lit.)123-125 °C/15 mm Hg (lit.)[8][9]
Density 1.436 g/mL at 25 °C (lit.)1.214 g/mL at 25 °C (lit.)[8][9]
Flash Point 113 °C - closed cup92 °C[8][10]

Hazard Identification and Classification

3-Methoxybenzoyl bromide is classified as a hazardous substance. Based on data for analogous compounds like 3-Methoxybenzoyl chloride, it is expected to cause severe skin burns and eye damage and may cause respiratory irritation.[11][12][13]

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 1B[11][12]

    • Serious Eye Damage/Eye Irritation: Category 1[11]

    • Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[12][13]

Signal Word: Danger[8][11][12]

Hazard Statements: [8][11][12]

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling 3-Methoxybenzoyl bromide. The rationale behind each piece of equipment is directly linked to the chemical's corrosive and reactive properties.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe and immediate damage this chemical can inflict upon contact with eyes, a face shield should also be worn to protect the entire face.[8][11]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Given that 3-Methoxybenzoyl bromide can readily penetrate many common glove materials, it is crucial to select gloves specifically rated for protection against acyl halides. Nitrile gloves may offer some protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat that fastens securely is required. This provides a removable barrier to protect skin and personal clothing from splashes.

    • Closed-toe Shoes: Sturdy, closed-toe shoes are mandatory to protect the feet from potential spills.

  • Respiratory Protection: All handling of 3-Methoxybenzoyl bromide must be conducted within a certified chemical fume hood to prevent inhalation of its vapors and the HBr gas produced upon contact with moisture.[11][14] If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[8]

Safe Handling and Experimental Workflow

A systematic approach to handling 3-Methoxybenzoyl bromide is critical to minimizing risk. The following protocol outlines a self-validating system for its safe use.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Assemble Glassware Assemble Glassware Verify Fume Hood Operation->Assemble Glassware Inert Atmosphere Setup Inert Atmosphere Setup Assemble Glassware->Inert Atmosphere Setup Transfer Reagent Transfer Reagent Inert Atmosphere Setup->Transfer Reagent Reaction Quenching Reaction Quenching Transfer Reagent->Reaction Quenching Decontaminate Glassware Decontaminate Glassware Reaction Quenching->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: A logical workflow for the safe handling of 3-Methoxybenzoyl bromide.

Step-by-Step Handling Protocol
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly and that the sash is at the appropriate height.

    • Assemble Glassware: All glassware must be dry to prevent reaction with the acyl bromide. Oven-drying or flame-drying glassware under an inert atmosphere is recommended.

    • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Chemical Handling:

    • Reagent Transfer: Use a syringe or cannula for transferring the liquid reagent to minimize exposure to air. Work deliberately and avoid sudden movements.

    • Reaction Quenching: Upon completion of the reaction, the quenching procedure must be performed carefully. Slowly add the reaction mixture to a quenching solution (e.g., a cold, saturated solution of sodium bicarbonate) with vigorous stirring to neutralize any remaining acyl bromide and acidic byproducts. This should be done in the fume hood.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Glassware should be rinsed with a suitable solvent (e.g., acetone) to remove any residual organic material before being carefully washed with water.

    • Waste Segregation: All waste containing 3-Methoxybenzoyl bromide or its byproducts must be collected in a designated, properly labeled hazardous waste container.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage:

    • Store 3-Methoxybenzoyl bromide in a cool, dry, and well-ventilated area, away from incompatible materials.[11][14][15]

    • The container must be tightly sealed to prevent the ingress of moisture.[10][11][15]

    • Storage in a refrigerator or cold room (0-8 °C) is often recommended.[6]

    • Store in a locked cabinet to restrict access.[11][12][16][17]

  • Disposal:

    • Dispose of unused 3-Methoxybenzoyl bromide and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[11][12][17]

    • Do not dispose of this chemical down the drain.

Emergency Procedures: A Plan for When Things Go Wrong

In the event of an emergency, a swift and informed response is critical.

Emergency Response Flowchart

G cluster_spill Spill cluster_exposure Personal Exposure Emergency Emergency Assess Situation Assess Situation Emergency->Assess Situation Small Spill Small Spill Assess Situation->Small Spill Minor Large Spill Large Spill Assess Situation->Large Spill Major Skin Contact Skin Contact Assess Situation->Skin Contact Eye Contact Eye Contact Assess Situation->Eye Contact Inhalation Inhalation Assess Situation->Inhalation Evacuate Area Evacuate Area Call for Help Call for Help Evacuate Area->Call for Help Absorb with Inert Material Absorb with Inert Material Small Spill->Absorb with Inert Material Large Spill->Evacuate Area Evacuate and Alert Authorities Evacuate and Alert Authorities Large Spill->Evacuate and Alert Authorities Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Flush with Water for 15 min Flush with Water for 15 min Remove Contaminated Clothing->Flush with Water for 15 min Seek Immediate Medical Attention Seek Immediate Medical Attention Flush with Water for 15 min->Seek Immediate Medical Attention Eye Contact->Flush with Water for 15 min Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention

Caption: A flowchart outlining immediate actions in case of an emergency.

  • Spills:

    • Small Spills: For a small spill contained within a fume hood, absorb the material with an inert, dry absorbent such as sand or vermiculite.[14] Place the absorbed material in a sealed container for hazardous waste disposal.

    • Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's emergency response team.

  • Fire:

    • Use a dry chemical, carbon dioxide, or foam extinguisher.[16]

    • Do not use water , as it will react violently with 3-Methoxybenzoyl bromide.[16][18]

  • Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11][16] Seek immediate medical attention.[11][16]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][16] Remove contact lenses if present and easy to do.[11][16] Seek immediate medical attention.[11][16]

    • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[11][12][16] If breathing is difficult or has stopped, provide artificial respiration.[11][16] Seek immediate medical attention.[11][12][16]

    • Ingestion: Do NOT induce vomiting.[11][12] Rinse the mouth with water and seek immediate medical attention.[11][12]

In all cases of exposure, it is crucial to seek prompt medical evaluation. Provide the medical team with the Safety Data Sheet (SDS) for 3-Methoxybenzoyl bromide.

Conclusion

3-Methoxybenzoyl bromide is a valuable reagent in chemical synthesis, but its safe use demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this reactive compound and maintain a safe laboratory environment.

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • Chem-Impex. (n.d.). 3-Methoxybenzyl bromide.
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzyl bromide 98 874-98-6.
  • Sciencemadness Wiki. (2019, May 19). Acyl halide.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-Methoxybenzyl bromide.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 3-Methoxybenzyl bromide.
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzyl bromide 98 874-98-6.
  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
  • CAMEO Chemicals. (n.d.). Acyl Halides, Sulfonyl Halides, and Chloroformates.
  • Synquest Labs. (n.d.). 4-Methoxybenzyl bromide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Acyl halide.
  • Academic Kids. (n.d.). Acyl halide.
  • Apollo Scientific. (n.d.). 4-Methoxybenzyl bromide.
  • ECHEMI. (n.d.). 3-Methoxybenzoyl chloride SDS, 1711-05-3 Safety Data Sheets.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • CAMEO Chemicals. (n.d.). 4-METHOXYBENZOYL CHLORIDE.
  • ChemicalBook. (n.d.). 3-METHOXYBENZOYL CHLORIDE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Foundational

Commercial Availability, Supply Chain Dynamics, and Synthetic Pathways of 3-Methoxybenzoyl Bromide: A Technical Guide

Executive Summary In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selection of the correct acylating agent is critical. 3-Methoxybenzoyl bromide (CAS: 67958-01-4) is a highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selection of the correct acylating agent is critical. 3-Methoxybenzoyl bromide (CAS: 67958-01-4) is a highly reactive acyl halide utilized for sterically hindered amide couplings and specialized Friedel-Crafts acylations. While its chloride analog, 3-methoxybenzoyl chloride (CAS: 1711-05-3), is the industry standard for routine reactions, the bromide variant is specifically chosen when a superior leaving group is required to overcome high activation energy barriers. This guide explores the physicochemical profile, commercial supply chain, and validated in-house synthesis protocols for this specialized compound.

Physicochemical Profiling

Understanding the physical properties of 3-methoxybenzoyl bromide is essential for predicting its behavior in anhydrous environments, calculating reaction stoichiometry, and designing downstream purification steps. The quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of 3-Methoxybenzoyl Bromide [1]

PropertyValue / Description
Chemical Name 3-Methoxybenzoyl bromide
CAS Number 67958-01-4
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Density 1.5 ± 0.1 g/cm³ (Predicted)
Boiling Point 281.8 ± 23.0 °C at 760 mmHg (Predicted)
Flash Point 124.2 ± 22.6 °C (Predicted)
LogP 2.23
Topological Polar Surface Area (PSA) 26.30 Ų

Commercial Availability and Supplier Landscape

The commercial landscape for acyl halides is heavily skewed toward acyl chlorides due to their balance of reactivity and shelf stability.

The Scarcity of the Bromide Variant

Major global distributors such as Sigma-Aldrich and Thermo Fisher Scientific maintain extensive inventories of 3-methoxybenzoyl chloride[2],. However, 3-methoxybenzoyl bromide is rarely stocked in standard catalogs. The carbon-bromine bond in acyl bromides is weaker than the carbon-chlorine bond, making the bromide significantly more susceptible to ambient moisture hydrolysis during long-term storage and transit.

Specialty Suppliers and Custom Synthesis

Procurement of 3-methoxybenzoyl bromide typically requires engaging specialty chemical manufacturers or custom synthesis organizations (CROs). Platforms like Guidechem aggregate listings for CAS 67958-01-4, pointing to specialized facilities[1]. For instance, Wakschem (Ningbo Gino Chemical Co., Ltd.) operates as a direct manufacturer, offering custom bulk synthesis ranging from 100g batches to 25kg API intermediate lots[3]. Because it is a "made-to-order" chemical, researchers must factor in lead times of several weeks for procurement.

SupplyChain Need Demand for Acylating Agent (3-Methoxybenzoyl Halide) Decision Chloride vs. Bromide? Need->Decision Chloride 3-Methoxybenzoyl Chloride (CAS 1711-05-3) Decision->Chloride Standard Reactivity Bromide 3-Methoxybenzoyl Bromide (CAS 67958-01-4) Decision->Bromide High Reactivity Needed Catalog Major Catalogs (Sigma-Aldrich, Thermo Fisher) Chloride->Catalog Readily Available Custom Specialty Suppliers (Wakschem, Guidechem) Bromide->Custom Made-to-Order

Fig 1: Decision matrix and supply chain routing for 3-methoxybenzoyl halides.

In-House Synthesis and Validation Protocol

Due to the limited commercial availability and potential degradation during shipping, synthesizing 3-methoxybenzoyl bromide in-house immediately prior to use is a highly recommended practice. The most robust method involves the halogenation of commercially available 3-methoxybenzoic acid using thionyl bromide (SOBr₂)[4].

Mechanistic Causality

Thionyl bromide is selected over phosphorus tribromide (PBr₃) because its byproducts—sulfur dioxide (SO₂) and hydrogen bromide (HBr)—are gaseous and easily removed from the reaction mixture, simplifying purification. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is critical; DMF reacts with SOBr₂ to form a highly electrophilic Vilsmeier-Haack-type intermediate. This intermediate rapidly activates the carboxylic acid, lowering the activation energy of the substitution step and ensuring near-quantitative conversion.

Step-by-Step Methodology
  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (1.0 eq) of 3-methoxybenzoic acid in 50 mL of anhydrous dichloromethane (DCM) or toluene. The entire system must be purged and maintained under an inert nitrogen (N₂) or argon atmosphere to prevent premature hydrolysis.

  • Catalysis: Inject 0.25 mL (approx. 0.05 eq) of anhydrous DMF into the solution.

  • Halogenation: Cool the flask to 0°C using an ice bath. Slowly add 13.6 g (1.5 eq) of thionyl bromide dropwise via an addition funnel. Causality: Dropwise addition at 0°C controls the initial exothermic reaction and manages the vigorous evolution of SO₂ and HBr gases[4].

  • Reflux: Remove the ice bath and gradually heat the mixture to reflux (approx. 40°C for DCM, or 60-70°C if using toluene) for 2 to 4 hours. The reaction is complete when gas evolution ceases.

  • Purification: Evaporate the solvent and excess SOBr₂ under reduced pressure using a rotary evaporator. The crude dark liquid is then subjected to fractional vacuum distillation to isolate the pure 3-methoxybenzoyl bromide as a clear to pale-yellow liquid.

Self-Validating QA/QC System

To ensure the integrity of the synthesized batch before downstream application, the protocol must be self-validating:

  • FT-IR Spectroscopy: Analyze the neat liquid. A successful conversion is confirmed by the disappearance of the broad O-H stretch (2500–3000 cm⁻¹) and a distinct shift of the carbonyl (C=O) stretch from ~1680 cm⁻¹ (acid) to a higher frequency of ~1800 cm⁻¹ (acyl bromide).

  • ¹H-NMR (in CDCl₃): Confirm that the methoxy group singlet remains intact at ~3.8 ppm, while ensuring the complete absence of the downfield carboxylic acid proton (>11.0 ppm).

SynthesisWorkflow Start 3-Methoxybenzoic Acid (Starting Material) Reaction Reflux at 60-70°C (Inert N2 Atmosphere) Start->Reaction Reagent Thionyl Bromide (SOBr2) + Catalytic DMF Reagent->Reaction Distillation Fractional Distillation (Vacuum) Reaction->Distillation Crude Mixture Product 3-Methoxybenzoyl Bromide (Target Compound) Distillation->Product Purified Fraction Validation NMR / IR Validation (Confirm Acyl Bromide) Product->Validation QA/QC

Fig 2: Experimental workflow for in-house synthesis and validation of 3-methoxybenzoyl bromide.

Handling, Stability, and Safety Protocols

As an authoritative standard, any laboratory handling 3-methoxybenzoyl bromide must adhere to strict environmental controls.

  • Moisture Sensitivity: The compound is exceptionally hygroscopic. Exposure to ambient humidity results in rapid hydrolysis, yielding 3-methoxybenzoic acid and corrosive hydrobromic acid.

  • Storage: It must be stored in tightly sealed, amber glass ampoules backfilled with dry argon, and kept refrigerated at 2–8°C.

  • Safety: Acyl bromides are potent lachrymators and corrosive agents. Handling must be restricted to a certified fume hood, with operators wearing acid-resistant nitrile gloves, chemical splash goggles, and a face shield.

References

  • Google Patents. "WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity."

Sources

Exploratory

Comprehensive Literature Review and Technical Guide: Reactivity and Applications of 3-Methoxybenzoyl Bromide

As a Senior Application Scientist, I approach the synthesis and utilization of highly reactive electrophiles not merely as a sequence of laboratory steps, but as a finely tuned thermodynamic and kinetic system. 3-Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and utilization of highly reactive electrophiles not merely as a sequence of laboratory steps, but as a finely tuned thermodynamic and kinetic system. 3-Methoxybenzoyl bromide (CAS: 67958-01-4) represents a specialized class of acyl halides where the unique electronic contributions of the meta-methoxy group synergize with the superior leaving group kinetics of the bromide ion [1].

This whitepaper dissects the mechanistic causality behind 3-methoxybenzoyl bromide reactions, provides comparative kinetic data, and outlines self-validating experimental protocols for its application in advanced drug development and complex organic synthesis.

Mechanistic Causality: The "Why" Behind the Reactivity

To master the reactivity of 3-methoxybenzoyl bromide, we must analyze the two primary structural features that dictate its electrophilicity: the halogen leaving group and the aromatic substitution pattern.

The Superiority of the Bromide Leaving Group

In nucleophilic acyl substitution, the rate-determining step is often the formation of the tetrahedral intermediate, but the overall reaction efficiency is heavily dependent on the collapse of this intermediate and the expulsion of the leaving group. Acyl bromides are significantly more reactive than their chloride counterparts due to the weaker carbon-halogen bond strength (C-Br is ~285 kJ/mol vs. C-Cl at ~327 kJ/mol) [2]. Furthermore, the bromide ion is a weaker base than the chloride ion, making it an excellent leaving group that accelerates the collapse of the tetrahedral intermediate [3].

The meta-Methoxy Electronic Effect

The position of the methoxy group is critical. A para-methoxy group donates electron density into the carbonyl carbon via resonance (+R effect), thereby reducing electrophilicity. However, in 3-methoxybenzoyl bromide, the methoxy group is in the meta position. Here, resonance donation to the carbonyl carbon is geometrically forbidden. Instead, the oxygen's inductive electron withdrawal (-I effect) dominates, pulling electron density away from the aromatic ring and, by extension, the carbonyl carbon. This renders the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack.

Electronic M meta-Methoxy Group (-I Effect, No +R) C Carbonyl Carbon (Highly Electrophilic) M->C Inductive Withdrawal Br Bromide Leaving Group (Weaker Base, Good LG) Br->C Inductive Withdrawal

Fig 1: Electronic effects enhancing the electrophilicity of 3-methoxybenzoyl bromide.

Comparative Kinetics & Thermodynamic Data

To contextualize the reactivity of the acyl bromide moiety, we must compare it against the broader halide series. The following table summarizes the thermodynamic principles that make acyl bromides the reagent of choice for challenging acylations or sterically hindered nucleophiles [3].

Acyl Halide ClassLeaving Group BasicityC-X Bond Strength (kJ/mol)Relative ReactivityPrimary Synthetic Use Case
Acyl Fluoride Strongest Base (F⁻)~485 (Strongest)LowestPeptide synthesis (resists racemization)
Acyl Chloride Moderate Base (Cl⁻)~327ModerateGeneral esterification/amidation
Acyl Bromide Weaker Base (Br⁻)~285HighCleavage of robust ethers, hindered amines
Acyl Iodide Weakest Base (I⁻)~240 (Weakest)HighestIn situ generation for extreme electrophilicity

Pharmaceutical Applications

The 3-methoxybenzoyl moiety is a privileged substructure in medicinal chemistry. 3-Methoxybenzoyl derivatives are critical intermediates in the synthesis of 2-arylbenzofuran-based molecules, which are actively researched for their efficacy against Alzheimer's disease symptoms [4]. Additionally, this specific acylation pattern aids in the structural optimization of dihydropyrrolopyrimidine inhibitors targeting PI3K (phosphoinositide 3-kinase), a major pathway in tumor growth inhibition .

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of the reaction at multiple checkpoints.

Protocol A: Nucleophilic Acyl Substitution (Amidation for API Precursors)

When synthesizing PI3K inhibitors, the coupling of 3-methoxybenzoyl bromide with a complex amine requires strict control of the generated hydrobromic acid (HBr) to prevent the protonation and deactivation of the nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Acid Scavenging: Add 2.5 equivalents of triethylamine (TEA). Causality: TEA is sterically hindered enough to avoid acylation but basic enough to rapidly quench the HBr byproduct, driving the thermodynamics forward.

  • Electrophile Addition: Cool the system to 0°C. Add 1.1 equivalents of 3-methoxybenzoyl bromide dropwise. Causality: The high reactivity of the acyl bromide is highly exothermic; cooling prevents side reactions like ketene formation or solvent degradation.

  • Validation Check (In-Process): Monitor via TLC (Hexanes/EtOAc). The disappearance of the amine spot and the formation of a less polar amide spot validates the forward reaction.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize residual acid. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Mechanism A 3-Methoxybenzoyl Bromide C Tetrahedral Intermediate (Alkoxide / Br / Nu) A->C Nu: Attack B Nucleophile (Nu:) B->C D Acylated Product (Amide/Ester) C->D Collapse E Bromide Ion (Br-) C->E Expulsion

Fig 2: Nucleophilic acyl substitution pathway of 3-methoxybenzoyl bromide.

Protocol B: Graphite-Catalyzed Acylative Cleavage of Ethers

Acyl bromides are uniquely capable of cleaving stable ethers (like tetrahydropyran or benzyl ethers) to form halo-esters. Traditional methods require harsh Lewis acids (e.g., AlCl3), which can destroy sensitive functional groups. Using graphite as a solid-state catalyst provides a milder, highly chemoselective alternative [5],[6].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry round-bottom flask, combine the target ether (2.0 mmol) and 3-methoxybenzoyl bromide (4.0 mmol) in 5.0 mL of 1,2-dichloroethane (1,2-DCE). Causality: 1,2-DCE is a polar aprotic solvent that stabilizes the intermediate acylinium cation without acting as a competing nucleophile.

  • Catalyst Introduction: Add 0.5 g of finely powdered graphite. Causality: Graphite stabilizes the cationic intermediates via cation-π interactions between the graphene sheets and the acylinium ion, bypassing the need for soluble Lewis acids [5].

  • Thermal Activation: Stir the heterogeneous mixture under reflux for 1 to 2 hours.

  • Validation Check (In-Process): Analyze an aliquot via Gas-Liquid Chromatography (GLC). The complete consumption of the ether peak validates the cleavage. If the reaction stalls, verify the active acyl bromide concentration by quenching an aliquot with methanol and detecting the methyl 3-methoxybenzoate via GC-MS.

  • Isolation: Filter the mixture through a Celite pad to remove the graphite catalyst. Wash the filtrate with cold water, dry over MgSO4, and purify the resulting halo-ester via column chromatography.

Workflow Step1 Step 1: Reagent Prep Ether + 3-Methoxybenzoyl Bromide Step2 Step 2: Catalyst Add Graphite (0.5g) in 1,2-DCE Step1->Step2 Step3 Step 3: Reaction Reflux (1-2h) Step2->Step3 Step4 Step 4: Monitoring GLC Analysis for Completion Step3->Step4 Step5 Step 5: Workup Filter Catalyst & Extract Halo-ester Step4->Step5

Fig 3: Workflow for graphite-catalyzed acylative cleavage of ethers.

References

  • Quora / Community Contributions (2017-2022). Which is more reactive Acyl chloride or Acyl bromide? Retrieved from[Link]

  • Fisher Scientific / Thermo Scientific (n.d.). 3-Methoxybenzoyl chloride, 99%. Retrieved from [Link]

  • Suzuki, Y., Matsushima, M., & Kodomari, M. (1998). Graphite-Catalyzed Acylative Cleavage of Ethers with Acyl Halides. Chemistry Letters, 27(4), 319-320. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Acylation Protocols utilizing 3-Methoxybenzoyl Bromide

Executive Summary & Critical Reagent Verification This technical guide details the protocol for acylation reactions using 3-Methoxybenzoyl bromide . This reagent is a highly reactive electrophile, superior to its chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Reagent Verification

This technical guide details the protocol for acylation reactions using 3-Methoxybenzoyl bromide . This reagent is a highly reactive electrophile, superior to its chloride counterpart in reaction kinetics due to the enhanced leaving group ability of the bromide ion. It is particularly valuable for coupling with sterically hindered nucleophiles or deactivated aromatic systems where the corresponding acid chloride fails or requires harsh conditions.

⚠️ CRITICAL SAFETY & REAGENT CHECK

Do not confuse this reagent with 3-Methoxybenzyl bromide. Before proceeding, verify your starting material structure:

Feature3-Methoxybenzoyl bromide (Target Reagent)3-Methoxybenzyl bromide (Common Error)
Structure


Function Acylating Agent (Forms Ketones/Amides)Alkylating Agent (Adds

)
Reactivity Moisture Sensitive, CorrosiveLachrymator, Irritant
CAS (Approx) Rare/Custom Synthesis874-98-6

Chemical Basis & Reactivity Profile[1]

Why use the Bromide?

The reactivity of acyl halides follows the order


.
3-Methoxybenzoyl bromide is chosen when:
  • Reaction Speed is Critical: The

    
     bond is weaker and longer than 
    
    
    
    , facilitating faster oxidative addition or heterolytic cleavage.
  • Mild Conditions are Required: Higher reactivity allows reactions to proceed at lower temperatures (0°C to -78°C), preserving sensitive functional groups.

  • Substrate is Deactivated: The 3-methoxy group exerts a localized inductive withdrawal (

    
    ) on the carbonyl, increasing electrophilicity, while the bromide leaving group lowers the activation energy for the nucleophilic attack.
    
Comparative Leaving Group Ability
HalidepKa of Conjugate Acid (HX)Bond Dissociation Energy (kcal/mol)Relative Solvolysis Rate
Chloride (-Cl) -7~811 (Baseline)
Bromide (-Br) -9~68~50-100x Faster

Experimental Protocols

Protocol A: C-Acylation (Friedel-Crafts)

Application: Synthesis of aryl ketones (e.g., 3-methoxybenzophenone derivatives). Scope: Electron-rich to neutral aromatics (Anisole, Toluene, Benzene).

Materials
  • Electrophile: 3-Methoxybenzoyl bromide (1.0 equiv)

  • Substrate: Arene (1.1 equiv)

  • Catalyst: Aluminum Bromide (

    
    ) (1.1 - 1.2 equiv)
    
    • Note:

      
       is preferred over 
      
      
      
      to prevent halogen exchange (scrambling), ensuring the kinetic advantage is maintained.
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

  • Catalyst Suspension: Under

    
     flow, charge the flask with 
    
    
    
    and anhydrous DCM. Cool to 0°C in an ice bath.
  • Electrophile Addition: Dissolve 3-Methoxybenzoyl bromide in minimal DCM. Add this solution dropwise to the catalyst suspension.

    • Observation: The solution may turn yellow/orange as the acylium ion complex forms.

  • Reaction: Add the aromatic substrate dropwise over 20 minutes, maintaining internal temperature < 5°C.

    • Mechanistic Insight: The rapid formation of the acylium ion (

      
      ) drives the reaction. The 3-methoxy group stabilizes the acylium ion slightly via resonance, but the meta-position prevents direct conjugation, maintaining high electrophilicity.
      
  • Warm & Monitor: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC (Note: Hydrolysis of the starting material on silica may mimic the acid byproduct; use a mini-workup for TLC).

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-product complex).

  • Workup: Extract with DCM (3x). Wash organics with Sat.

    
     (removes 3-methoxybenzoic acid byproduct), then Brine. Dry over 
    
    
    
    .
Protocol B: N-Acylation (Amide Coupling)

Application: Synthesis of benzamides, particularly with hindered amines.

Materials
  • Reagent: 3-Methoxybenzoyl bromide (1.0 equiv)

  • Nucleophile: Amine (1.0 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA) + DMAP (cat).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology
  • Preparation: Dissolve the amine and base in anhydrous THF under inert atmosphere. Cool to -10°C .

  • Addition: Add 3-Methoxybenzoyl bromide dropwise.

    • Caution: The reaction is highly exothermic due to the lability of the

      
       bond.
      
  • Completion: Stir for 1 hour at 0°C, then 1 hour at RT.

  • Isolation: Filter off the precipitated ammonium bromide salt. Concentrate the filtrate or perform an aqueous wash (1M HCl followed by

    
    ) to yield the pure amide.
    

Visualization of Workflows

Decision Logic & Workflow

This diagram illustrates the decision process for reagent handling and reaction pathway selection.

AcylationWorkflow Start START: Target Molecule Selection CheckReagent Check Reagent: Is it 3-Methoxybenzoyl BROMIDE? Start->CheckReagent Warning STOP: You have Benzyl Bromide (Alkylating Agent) CheckReagent->Warning No (It is Ar-CH2-Br) SubstrateChoice Select Substrate Type CheckReagent->SubstrateChoice Yes (It is Ar-CO-Br) PathA Aromatic Ring (C-Acylation) SubstrateChoice->PathA PathB Amine/Alcohol (N/O-Acylation) SubstrateChoice->PathB CondA Friedel-Crafts: Use AlBr3 in DCM (Avoid AlCl3 to prevent exchange) PathA->CondA CondB Nucleophilic Subst: Use Pyridine/TEA Control Exotherm (-10°C) PathB->CondB Product Final Product: 3-Methoxy-phenyl Ketone/Amide CondA->Product CondB->Product

Figure 1: Operational workflow ensuring correct reagent identification and condition selection.

Mechanistic Pathway (Friedel-Crafts)

The following diagram details the generation of the active acylium species and the prevention of halide scrambling.

Mechanism Reagent 3-Methoxybenzoyl Bromide Complex Lewis Acid Complex [R-CO-Br-AlBr3] Reagent->Complex Coordination Cat AlBr3 Catalyst Cat->Complex Acylium Acylium Ion [Ar-C≡O]+ [AlBr4]- Complex->Acylium Ionization Scramble If AlCl3 used: [AlCl3Br]- forms Possible Cl incorporation Complex->Scramble Risk with AlCl3 Wheland Sigma Complex Acylium->Wheland + Arene Arene Arene Nucleophile Arene->Wheland Ketone Aryl Ketone Wheland->Ketone - HBr - AlBr3

Figure 2: Mechanistic pathway highlighting the formation of the acylium super-electrophile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Reagent3-Methoxybenzoyl bromide is extremely moisture sensitive. Ensure all glassware is flame-dried and solvents are anhydrous (<50 ppm

).
Mixed Halide Products Halogen ExchangeIf using

with the acid bromide, chloride ions may incorporate. Switch to

or generate the bromide in situ using

.
Poly-acylation Over-reactive SubstrateThe product is deactivated (electron-withdrawing carbonyl), so poly-acylation is rare. If observed, reduce reaction temperature to -20°C.
Violent Exotherm High Reactivity of -COBrDilute the acid bromide in DCM before addition. Add dropwise. Do not add neat reagent to the amine/base mixture.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid choices and halide exchange).[1]

  • BenchChem. (2025).[2][3] Comparative Analysis of Reactivity: Benzoyl Bromide vs. Chloride. Link (General reactivity profiles of acyl halides).

  • Master Organic Chemistry. (2018). Mechanism of the Friedel-Crafts Acylation Reaction. Link (Mechanistic validation of acylium ion formation).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methoxybenzyl bromide. Link (Cited for safety distinction: confirm CAS 874-98-6 is the benzyl alkylating agent to avoid).

  • TCI Chemicals. (2025). Acyl Bromide Handling Protocols. Link (General handling for moisture-sensitive acyl bromides).

Sources

Application

Application Note: High-Fidelity Synthesis of Ketones via Iron-Catalyzed Cross-Coupling

Topic: Synthesis of Ketones from Grignard Reagents and 3-Methoxybenzoyl Bromide Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Ketones from Grignard Reagents and 3-Methoxybenzoyl Bromide Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The synthesis of ketones from acid halides and organometallic reagents is a foundational transformation in medicinal chemistry. However, the direct reaction of Grignard reagents (


) with acid bromides, such as 3-Methoxybenzoyl bromide , is plagued by a critical failure mode: over-addition . The resulting ketone is often more electrophilic than the starting acid halide, leading to the rapid formation of tertiary alcohols.

This Application Note details a precision protocol utilizing Iron(III) acetylacetonate [Fe(acac)


]  as a non-toxic, inexpensive, and highly chemoselective catalyst.[1] Unlike traditional methods requiring cryogenic conditions (-78°C) or stoichiometric copper reagents, this iron-catalyzed protocol operates at ambient temperatures (0°C to 20°C) with high turnover frequency, ensuring the exclusive formation of the ketone product.

Mechanistic Insight & Causality

The Chemoselectivity Challenge

In a standard uncatalyzed scenario, the Grignard reagent attacks the carbonyl carbon of 3-Methoxybenzoyl bromide to form a tetrahedral intermediate. Upon collapse, this releases the ketone. Because the ketone lacks the electron-donating leaving group (bromide) and is less sterically encumbered, it undergoes a second nucleophilic attack faster than the initial acid bromide, yielding the tertiary alcohol.

The Iron Solution (Fürstner-Cahiez Mechanism)

The introduction of catalytic amounts of Fe(acac)


 fundamentally alters the reaction pathway. The mechanism does not involve a simple nucleophilic attack.[2] Instead, it proceeds via an oxidative-addition/reductive-elimination cycle involving a low-valent iron species, often described as an "inorganic Grignard" cluster 

.

Key Mechanistic Advantages:

  • Rate Acceleration: The iron-catalyzed coupling with the acid bromide is significantly faster than the direct addition of the Grignard to the ketone.

  • Inertness to Ketones: The active iron species does not coordinate effectively with the ketone product, preventing secondary addition.

  • Substrate Stability: 3-Methoxybenzoyl bromide contains a meta-methoxy group. While electronically stabilizing, it does not hinder the catalytic cycle.

Visualization: Competitive Pathways

The following diagram illustrates the divergence between the parasitic uncatalyzed pathway and the selective iron-catalyzed cycle.

ReactionPathways Start 3-Methoxybenzoyl Bromide TetraInt Tetrahedral Intermediate Start->TetraInt Direct Attack (Slow) FeCycle Active Fe(-II) Species Start->FeCycle Catalytic Entry Grignard R-MgX (Grignard) Grignard->FeCycle Ketone Target Ketone (Product) TetraInt->Ketone -MgXBr TertAlcohol Tertiary Alcohol (Over-Addition) Ketone->TertAlcohol + R-MgX (Fast!) FeCycle->Ketone Selective Release OxAdd Oxidative Addition RedElim Reductive Elimination

Figure 1: Comparison of the parasitic direct addition pathway (Red) versus the selective Iron-catalyzed cycle (Green).

Pre-Reaction Planning

Reagent Specifications
ComponentRoleSpecificationNotes
3-Methoxybenzoyl bromide Substrate>97% PurityLachrymator. Handle in fume hood. Moisture sensitive.
Grignard Reagent (

)
Nucleophile1.0 - 2.0 M in THF/EtherTitrate before use.
Fe(acac)

Catalyst99% (Red powder)Hygroscopic. Store in desiccator.
THF SolventAnhydrous, Inhibitor-freeDistilled from Na/Benzophenone or passed through activated alumina.
Safety Critical
  • Acid Bromides: Highly corrosive and lachrymatory. Hydrolyzes to HBr upon contact with moisture. Glassware must be flame-dried.

  • Grignard Reagents: Pyrophoric hazards. Use standard Schlenk techniques or positive-pressure inert gas (Ar/N

    
    ) lines.
    

Protocol A: Iron-Catalyzed Synthesis (Recommended)

Based on the methodologies of Fürstner (2002) and Cahiez (1998).

Objective: Synthesize 3-methoxy-phenyl ketone with >90% chemoselectivity.

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Fe(acac)

      
        (3 mol%, 106 mg for a 10 mmol scale).
      
    • Evacuate and backfill with Argon three times.

    • Add Anhydrous THF (20 mL). The solution will appear deep red.

  • Substrate Addition:

    • Add 3-Methoxybenzoyl bromide (10 mmol, 2.15 g) to the flask via syringe.

    • Cool the mixture to 0°C using an ice/water bath. Note: Unlike uncatalyzed reactions, -78°C is not required.

  • Controlled Grignard Addition:

    • Load the Grignard reagent (1.1 equiv, 11 mmol) into a dry syringe or pressure-equalizing addition funnel.

    • CRITICAL STEP: Add the Grignard reagent rapidly (over 1-2 minutes) to the stirring solution.

    • Why Rapid? The active catalytic species is unstable over long periods without substrate. Rapid addition ensures the catalytic cycle turns over immediately. The color will shift transiently (often dark brown/black) indicating the formation of the active iron cluster.

  • Reaction Monitoring:

    • Stir at 0°C for 15 minutes.

    • Monitor via TLC (or GC-MS aliquot quenched in MeOH). The reaction is typically complete within 10–20 minutes.

  • Quench and Workup:

    • Quench the reaction by adding 1M HCl (20 mL) carefully.

    • Dilute with Diethyl Ether (Et

      
      O) or Ethyl Acetate.
      
    • Separate layers. Extract the aqueous layer twice with organic solvent.

    • Wash combined organics with sat. NaHCO

      
       (to remove acid) and Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).

Protocol B: Copper-Mediated Alternative (Classic)

Use this if Fe(acac)


 is unavailable or if the specific Grignard requires transmetallation to Copper.

Mechanism: Formation of a lithium organocuprate (Gilman reagent) or organocopper species, which is less nucleophilic than the Grignard and does not attack ketones.[3]

  • Preparation:

    • Flame-dry flask under Argon.

    • Add CuI (Copper(I) Iodide) (1.1 equiv for stoichiometric, or 10 mol% for catalytic with specific ligands). Note: Stoichiometric CuI is more reliable for preventing over-addition than catalytic Cu without specialized ligands.

  • Transmetallation:

    • Suspend CuI in THF at -78°C .

    • Add Grignard reagent (1.1 equiv) dropwise. Stir for 30 mins to form the organocopper species.

  • Acylation:

    • Add 3-Methoxybenzoyl bromide (1.0 equiv) dissolved in THF dropwise to the cold mixture.

    • Allow to warm to -20°C slowly over 1 hour.

  • Workup:

    • Quench with sat. NH

      
      Cl (aq). The solution will turn deep blue (copper complexation).
      
    • Extract and purify as above.

Data Analysis & Troubleshooting

Yield Comparison
MethodCatalystTempTypical YieldSelectivity (Ketone:Alcohol)
Direct Addition None-78°C40-50%60:40 (Poor)
Protocol A (Recommended) Fe(acac)

0°C 85-94% >99:1
Protocol B CuI-78°C75-85%95:5
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Inactive CatalystEnsure Fe(acac)

is dry. Ensure Grignard titer is accurate.
Tertiary Alcohol Formation Slow Addition (Iron Protocol)In the Iron protocol, add Grignard rapidly . Slow addition allows the active catalyst to decompose, reverting to the uncatalyzed background reaction.
Homocoupling of Grignard Oxidative couplingEnsure strict Argon atmosphere. Oxygen promotes radical homocoupling (R-R).
Viscous/Dark Sludge PolymerizationTHF/NMP (N-methylpyrrolidone) co-solvent (5-10%) can stabilize the iron species and improve solubility.

References

  • Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002).[4][5] Iron-Catalyzed Cross-Coupling Reactions.[6][1][5][7][8] Journal of the American Chemical Society, 124(46), 13856–13863. Link

  • Scheiper, B., Bonnekessel, M., Krause, H., & Fürstner, A. (2004).[1] Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes.[1] The Journal of Organic Chemistry, 69(11), 3943–3949.[1] Link

  • Cahiez, G., & Laboue, B. (1992). Manganese-catalyzed acylation of organomagnesium reagents. Tetrahedron Letters, 33(31), 4439-4442. (Foundational work on transition metal catalyzed acylation). Link

  • Normant, J. F. (1972). Organocopper(I) Compounds and Organocuprates in Synthesis. Synthesis, 1972(02), 63-80. (Classic Copper Protocol). Link

Sources

Method

Advanced Application Note: Friedel-Crafts Acylation with 3-Methoxybenzoyl Bromide

Executive Summary The Friedel-Crafts acylation remains a cornerstone of carbon-carbon bond formation in drug development and materials science. However, utilizing 3-methoxybenzoyl bromide as an acylating agent introduces...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Friedel-Crafts acylation remains a cornerstone of carbon-carbon bond formation in drug development and materials science. However, utilizing 3-methoxybenzoyl bromide as an acylating agent introduces complex electronic and steric variables that deviate from standard protocols. This application note provides a comprehensive, self-validating guide to mastering this specific transformation, detailing the mechanistic causality behind catalyst selection, stoichiometric adjustments, and the mitigation of ether-cleavage side reactions.

Mechanistic Causality & Reagent Dynamics

To achieve high yields and chemoselectivity, researchers must understand the specific behavior of 3-methoxybenzoyl bromide under Lewis acidic conditions.

Why an Acid Bromide?

Acid bromides possess a weaker carbon-halogen bond compared to their chloride counterparts. This increased lability accelerates the formation of the resonance-stabilized acylium ion, which is highly advantageous when acylating deactivated arenes or when employing milder Lewis acids to preserve sensitive functional groups [[1]]([Link]).

The "Coordination Sink" of the Methoxy Group

In a standard Friedel-Crafts acylation, the reaction requires slightly more than one equivalent of a Lewis acid (e.g., AlCl₃) because the newly formed product ketone acts as a moderate Lewis base, irreversibly coordinating with the catalyst and halting turnover .

When using 3-methoxybenzoyl bromide, the oxygen lone pairs on the meta-methoxy group act as an additional Lewis basic site. This creates a secondary "coordination sink." If only 1.1 equivalents of catalyst are used, the reaction will prematurely stall. To drive the reaction to completion, the system demands 2.2 to 2.5 equivalents of the Lewis acid .

The Demethylation Risk

Aggressive Lewis acids (like AlBr₃ or BBr₃) at elevated temperatures are notorious for mediating the cleavage of aryl ethers. If the reaction is pushed too hard, the 3-methoxy group will undergo demethylation, yielding an unwanted phenolic side product . Consequently, temperature control and the strategic selection of milder Lewis acids (such as TiCl₄) are critical.

Pathway A 3-Methoxybenzoyl Bromide + Lewis Acid B Acylium Ion Generation (Electrophile) A->B Halide Abstraction C Arene Nucleophilic Attack (EAS) B->C C-C Bond Formation D Wheland Intermediate (Resonance) C->D E Product-Catalyst Complex (Requires Quench) D->E Deprotonation

Mechanistic pathway of Friedel-Crafts acylation via acylium ion generation.

Experimental Optimization Data

The following table synthesizes quantitative optimization data, demonstrating the causality between catalyst choice, stoichiometry, and reaction outcomes for the acylation of a standard activated arene (e.g., toluene) with 3-methoxybenzoyl bromide.

Table 1: Optimization of Reaction Conditions

Lewis AcidEquivalentsSolventTemp (°C)Conversion (%)Primary Observation / Side Reaction
AlCl₃1.1DCM25< 30%Severe stalling; catalyst sequestered by methoxy group.
AlCl₃2.5DCM2582%Good conversion; trace demethylation observed.
AlBr₃2.5DCE6088%Significant ether cleavage (demethylation) to phenol.
TiCl₄ 2.2 DCM 0 to 25 94% Optimal yield; intact methoxy group; clean profile.
Bi(OTf)₃0.2MeNO₂8065%Sluggish kinetics; incomplete reaction.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, specific observable metrics are provided to confirm the success of the step before proceeding.

Reagents Required (10 mmol scale)
  • Arene Substrate: 10.0 mmol (1.0 eq)

  • 3-Methoxybenzoyl Bromide: 12.0 mmol (1.2 eq)

  • Titanium Tetrachloride (TiCl₄): 22.0 mmol (2.2 eq)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology

Step 1: System Purging and Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.

  • Add 40 mL of anhydrous DCM to the flask and cool to 0 °C using an ice-water bath.

Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent prior to use; it must read <50 ppm H₂O. If the interior of the flask fogs upon cooling, moisture has breached the system. Abort, re-dry, and restart.

Step 2: Acylium Ion Complexation

  • Inject TiCl₄ (22.0 mmol) neatly into the cooled DCM.

  • Dissolve 3-methoxybenzoyl bromide (12.0 mmol) in 5 mL of anhydrous DCM and add it dropwise to the TiCl₄ solution over 10 minutes via a syringe pump.

Self-Validation Checkpoint: The addition of the acyl bromide must produce a distinct halochromic shift (typically turning the solution deep yellow or orange). This color change visually confirms the formation of the donor-acceptor complex and the active acylium ion. A lack of color change indicates an inactive, hydrated catalyst.

Step 3: Substrate Addition and Acylation

  • Dissolve the arene substrate (10.0 mmol) in 5 mL of DCM and add it dropwise to the active acylium mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is proceeding correctly if the arene spot is consumed and a new, UV-active, lower-Rf spot (the highly polar ketone-TiCl₄ complex) appears at the baseline.

Step 4: Acidic Quench and Solubilization

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by slowly adding 20 mL of a 1M HCl aqueous solution. Caution: Highly exothermic.

  • Stir vigorously for 15 minutes to break the titanium-ketone complex.

Self-Validation Checkpoint: The organic layer must transition from a dark, opaque mixture to a transparent (though potentially colored) solution. Persistent emulsions or cloudiness indicate incomplete solubilization of the titanium salts; add more 1M HCl until the layers separate cleanly.

Step 5: Extraction and Purification

  • Transfer to a separatory funnel and collect the lower organic (DCM) layer.

  • Extract the aqueous layer with an additional 20 mL of DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Process Visualization

Workflow S1 1. Dry Setup (Inert Gas) S2 2. Complexation (Add Catalyst) S1->S2 S3 3. Acylation (Add Arene) S2->S3 S4 4. Acid Quench (Ice + HCl) S3->S4 S5 5. Extraction (Organic Phase) S4->S5 S6 6. Purification (Column/Cryst) S5->S6

Self-validating experimental workflow for moisture-sensitive acylation.

References

  • One-Pot Domino Friedel–Crafts Acylation/Annulation between Alkynes and 2-Methoxybenzoyl Chlorides: Synthesis of 2,3-Disubstituted Chromen-4-one Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: LibreTexts URL:[Link]

  • Friedel–Crafts reaction Source: Wikipedia URL:[Link]

Sources

Application

Step-by-step guide for using 3-Methoxybenzoyl bromide in peptide synthesis

High-Efficiency N-Terminal Acylation using 3-Methoxybenzoyl Bromide in Solid-Phase Peptide Synthesis Abstract 3-Methoxybenzoyl bromide is a highly reactive acylating agent utilized in solid-phase peptide synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency N-Terminal Acylation using 3-Methoxybenzoyl Bromide in Solid-Phase Peptide Synthesis

Abstract

3-Methoxybenzoyl bromide is a highly reactive acylating agent utilized in solid-phase peptide synthesis (SPPS) for the efficient N-terminal capping or side-chain modification of peptides. The 3-methoxybenzoyl moiety is a privileged pharmacophore, frequently incorporated into multi-targeted ligands, such as dual acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitors for Alzheimer's disease research[1]. This application note provides a comprehensive, step-by-step protocol for integrating 3-methoxybenzoyl bromide into standard Fmoc-SPPS workflows[2].

Mechanistic Rationale: Why 3-Methoxybenzoyl Bromide?

Standard peptide coupling relies on the activation of a free carboxylic acid using reagents like HATU, DIC, or EDC[3]. However, for sterically hindered amines or when rapid, quantitative acylation is required without the generation of bulky coupling byproducts, pre-activated acyl halides are superior[4].

  • Causality of High Reactivity: Acid bromides are significantly more reactive than their acid chloride counterparts due to the weaker carbon-bromine bond and the excellent leaving group ability of the bromide ion[4]. This makes 3-methoxybenzoyl bromide ideal for difficult couplings (e.g., coupling to N-methylated amino acids) where standard reagents fail or require excessive heating.

  • Base Selection (DIPEA): The acylation reaction generates hydrobromic acid (HBr) as a byproduct. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required to neutralize the HBr and prevent premature cleavage of acid-labile resin linkers (e.g., Rink Amide or Wang resins)[3].

  • Solvent Selection (DCM vs. DMF): While Dimethylformamide (DMF) is the standard solvent for SPPS[2], highly reactive acid bromides can occasionally react with DMF to form formamidine byproducts via Vilsmeier-Haack type mechanisms. Therefore, anhydrous Dichloromethane (DCM) is the preferred solvent for this specific acylation step.

Reagent Preparation & Handling

  • Moisture Sensitivity: 3-Methoxybenzoyl bromide is highly sensitive to hydrolysis[5]. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Preparation: Prepare the acylation solution immediately before use. Do not store solutions of 3-methoxybenzoyl bromide, as ambient moisture will rapidly convert it to 3-methoxybenzoic acid, rendering it inactive for direct, reagent-free coupling.

Experimental Protocol: Step-by-Step SPPS Acylation

This protocol assumes the peptide has been elongated on a solid support (e.g., Rink Amide AM resin) using standard Fmoc chemistry[2], and the final N-terminal Fmoc group has been removed.

Materials Required:

  • Peptide-resin with a free N-terminal amine (0.1 mmol scale)

  • 3-Methoxybenzoyl bromide (MW: 215.04 g/mol )[5]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) for washing

  • Ninhydrin (Kaiser Test) reagents

Methodology:

  • Resin Preparation: Wash the Fmoc-deprotected peptide-resin (0.1 mmol) thoroughly with DMF (3 × 5 mL) followed by anhydrous DCM (3 × 5 mL). This removes residual DMF and prepares the resin matrix for the DCM-based acylation environment.

  • Reagent Formulation: In a dry glass vial, dissolve 3-methoxybenzoyl bromide (0.5 mmol, 5 equivalents, ~107.5 mg) in 3 mL of anhydrous DCM.

  • Base Addition (Critical Step): Add DIPEA (1.0 mmol, 10 equivalents, ~174 µL) directly to the peptide-resin suspension in the reaction vessel. Causality: Adding the base to the resin first ensures that any trace acid is neutralized and the N-terminal amine remains in its reactive, unprotonated state before the highly reactive acyl bromide is introduced.

  • Acylation Reaction: Transfer the 3-methoxybenzoyl bromide solution to the reaction vessel containing the resin and DIPEA. Agitate gently at room temperature for 60 to 90 minutes.

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove unreacted acylating agent and DIPEA-hydrobromide salts:

    • DCM (3 × 5 mL)

    • DMF (3 × 5 mL)

    • DCM (3 × 5 mL)

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless beads) indicates quantitative acylation. If positive (blue beads), repeat steps 2–5.

  • Cleavage: Cleave the modified peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours[3].

  • Precipitation: Precipitate the crude 3-methoxybenzoyl-peptide in cold diethyl ether, centrifuge, and lyophilize for downstream purification.

Quantitative Data & Comparative Analysis

The following table summarizes the experimental advantages of using 3-methoxybenzoyl bromide over traditional carboxylic acid coupling methods.

Parameter3-Methoxybenzoyl Bromide (Direct Acylation)3-Methoxybenzoic Acid + HATU (Standard Coupling)
Activation State Pre-activated (Acid Bromide)Requires in situ activation
Equivalents Required 3 – 5 eq.5 – 10 eq.
Coupling Reagent NoneHATU, HOBt, or DIC
Base Required DIPEA (10 eq.)DIPEA (10 - 20 eq.)
Reaction Time 30 – 60 minutes2 – 4 hours
Steric Hindrance Tolerance Excellent (Suitable for N-methylated amines)Poor to Moderate
Primary Byproducts DIPEA-HBr salt (Easily washed away)Tetramethylurea, HOBt (Requires extensive washing)

Workflow Visualization

SPPS_Workflow N1 Fmoc-Peptide-Resin (Starting Material) N2 Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 H2N-Peptide-Resin (Free N-Terminus) N2->N3 N4 Acylation (3-Methoxybenzoyl Bromide, DIPEA, DCM, 1-2 hrs) N3->N4 N5 3-MeO-Bz-Peptide-Resin (Capped Intermediate) N4->N5 N6 Global Cleavage (TFA / Scavengers) N5->N6 N7 3-Methoxybenzoyl-Peptide (Final Product) N6->N7

SPPS workflow for N-terminal acylation using 3-Methoxybenzoyl bromide.

References

  • Ni, M., Esposito, E., Kaptein, B., Broxterman, Q. B., & Dal Pozzo, A. (2005). Amino acid bromides: Their utilization for difficult couplings in solid-phase peptide synthesis. Tetrahedron Letters. Retrieved from[Link]

  • Drozdowska, D., Maliszewski, D., Wróbel, A., Ratkiewicz, A., & Sienkiewicz, M. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. International Journal of Molecular Sciences, 24(19), 14901. Retrieved from[Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from[Link]

  • Mäde, V., Els-Heindl, S., & Beck-Sickinger, A. G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from[Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 3-Methoxybenzoyl Halides in Medicinal Chemistry

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-methoxybenzoyl halides, with a primary focus on 3-methoxybenzoyl chloride as...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-methoxybenzoyl halides, with a primary focus on 3-methoxybenzoyl chloride as a well-documented and accessible analogue for the more reactive 3-methoxybenzoyl bromide. This document elucidates the role of the 3-methoxybenzoyl moiety as a critical structural component in the synthesis of pharmacologically active agents. We will delve into the rationale for its use, detailed synthetic protocols, and its application in the development of novel therapeutics.

Introduction: The 3-Methoxybenzoyl Moiety in Drug Design

The 3-methoxybenzoyl group is a key building block in medicinal chemistry, frequently incorporated into the structure of drug candidates to enhance their pharmacological properties. The methoxy group, a potent hydrogen bond acceptor and electron-donating group, can significantly influence a molecule's binding affinity to biological targets, as well as its pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).[1] Its presence can improve metabolic stability and cell permeability. 3-Methoxybenzoyl halides, particularly the chloride, are highly versatile reagents for introducing this valuable moiety into a target molecule.[2]

Key Attributes of the 3-Methoxybenzoyl Group:

  • Modulation of Electronic Properties: The methoxy group at the meta position influences the electron distribution of the phenyl ring, which can be crucial for molecular recognition by target proteins.

  • Enhanced Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the active site of an enzyme or receptor.

  • Improved Pharmacokinetics: The lipophilicity of the methoxy group can enhance a drug's ability to cross cell membranes, while also potentially blocking sites of metabolic degradation.

Synthesis of 3-Methoxybenzoyl Halides

The most common route to 3-methoxybenzoyl halides is a two-step process starting from 3-hydroxybenzaldehyde. The general workflow involves the methylation of the hydroxyl group followed by oxidation to the carboxylic acid and subsequent conversion to the acyl halide.

A 3-Hydroxybenzaldehyde B 3-Methoxybenzaldehyde A->B Methylation (e.g., Dimethyl sulfate) C 3-Methoxybenzoic Acid B->C Oxidation D 3-Methoxybenzoyl Halide (Cl or Br) C->D Halogenation (e.g., SOCl2, PBr3)

Figure 1: General synthetic pathway to 3-methoxybenzoyl halides.

Protocol 1: Synthesis of 3-Methoxybenzoyl Chloride

This protocol details the synthesis of 3-methoxybenzoyl chloride from 3-methoxybenzoic acid using thionyl chloride.

Materials:

  • 3-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxybenzoic acid.

  • Under a fume hood, slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask.

  • Add a small amount of anhydrous toluene to serve as a solvent.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 3-methoxybenzoyl chloride can be purified by vacuum distillation.[2]

Applications in Medicinal Chemistry

The 3-methoxybenzoyl moiety has been incorporated into a wide range of therapeutic agents, demonstrating its versatility in targeting various disease areas.

Anticancer Agents

The 3-methoxybenzoyl group is a structural feature in several classes of anticancer agents. For instance, it is used in the synthesis of dihydropyrrolopyrimidine inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell growth and survival.[3] The 3-methoxybenzoyl moiety often occupies a critical region of the ATP-binding pocket of PI3K, contributing to the inhibitor's potency.

Neurotherapeutics

The neuroprotective and anticonvulsant properties of compounds containing the 3-methoxybenzoyl group have been investigated.[4] For example, synthetic macamides like N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide have shown anticonvulsant effects.[5] The 3-methoxybenzyl group in these molecules is thought to confer neuroprotective activity.[5]

Alzheimer's Disease Research

3-Methoxybenzoyl chloride is utilized in the synthesis of 2-arylbenzofuran-based molecules that show potential in combating the symptoms of Alzheimer's disease.[3]

Protocol 2: Synthesis of a Benzamide Derivative

This protocol provides a general method for the acylation of an amine with 3-methoxybenzoyl chloride to form a benzamide, a common scaffold in medicinal chemistry.

Materials:

  • 3-Methoxybenzoyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the amine in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add an equivalent of triethylamine to the solution to act as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-methoxybenzoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude benzamide product can be purified by column chromatography or recrystallization.

cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification Dissolve Amine & Base Dissolve Amine & Base Cool to 0°C Cool to 0°C Dissolve Amine & Base->Cool to 0°C Add 3-Methoxybenzoyl Chloride Add 3-Methoxybenzoyl Chloride Cool to 0°C->Add 3-Methoxybenzoyl Chloride Stir & Monitor Stir & Monitor Add 3-Methoxybenzoyl Chloride->Stir & Monitor Quench Reaction Quench Reaction Stir & Monitor->Quench Reaction Aqueous Wash Aqueous Wash Quench Reaction->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Purify Product Purify Product Dry & Concentrate->Purify Product

Figure 2: Workflow for the synthesis of a benzamide derivative.

Physicochemical and Safety Data

Below is a summary of the key properties and safety information for 3-methoxybenzoyl chloride. It is important to note that 3-methoxybenzoyl bromide would be expected to be more reactive and potentially more hazardous.

PropertyValue
CAS Number 1711-05-3
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point 123-125 °C @ 15 mmHg
Density 1.214 g/mL at 25 °C

Table 1: Physicochemical Properties of 3-Methoxybenzoyl Chloride.[2][6]

Safety and Handling:

  • Hazard Class: Corrosive.[6]

  • GHS Pictograms: GHS05 (Corrosion)

  • Hazard Statements: Causes severe skin burns and eye damage.

  • Precautionary Statements: Wear protective gloves, clothing, eye, and face protection.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with moisture, as it will hydrolyze to 3-methoxybenzoic acid and HCl. Store in a cool, dry place in a tightly sealed container.

Conclusion

3-Methoxybenzoyl halides are valuable reagents in medicinal chemistry for the introduction of the 3-methoxybenzoyl moiety into drug candidates. While 3-methoxybenzoyl chloride is more commonly used and documented, the principles and applications discussed herein are largely transferable to the more reactive 3-methoxybenzoyl bromide. The strategic incorporation of the 3-methoxybenzoyl group can significantly enhance the pharmacological properties of a molecule, making it a continued area of interest in drug discovery and development. The provided protocols offer a foundational framework for the synthesis and application of these important building blocks.

References

  • Google Patents. (1969). US3432549A - Pharmacologically active new substituted benzamides. Retrieved from [4]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Retrieved from [7]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Shree Sulphurics. (n.d.). 3-Methoxy Benzoyl Chloride | 1711-05-3 | C8H7ClO2. Retrieved from [Link][2]

  • PMC. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link][1]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • MDPI. (2025, January 15). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Retrieved from [Link][5]

Sources

Application

Application Note: Work-up Procedure for 3-Methoxybenzoyl Bromide Reactions

This Application Note and Protocol guide is designed for researchers utilizing 3-Methoxybenzoyl bromide , a highly reactive electrophile used in acylation reactions.[1] Critical Reagent Verification: Before proceeding, v...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing 3-Methoxybenzoyl bromide , a highly reactive electrophile used in acylation reactions.[1]

Critical Reagent Verification: Before proceeding, verify your reagent's identity.[1] There is a frequent nomenclature confusion between the acid bromide and the benzyl bromide derivatives, which have vastly different reactivities and work-up requirements.

  • Target Reagent: 3-Methoxybenzoyl bromide (Acid Bromide).[1] Structure:

    
    .[1] Reactivity: Acylating agent (forms amides/esters).[1]
    
  • Common Confusant: 3-Methoxybenzyl bromide (Alkyl Bromide).[1] Structure:

    
    .[1] Reactivity: Alkylating agent (forms ethers/amines).[1]
    
  • This guide specifically addresses the Acid Bromide (

    
    ).
    

Chemical Profile & Reactivity Context

3-Methoxybenzoyl bromide is a potent acylating agent, often chosen over its chloride analog (3-methoxybenzoyl chloride) when faster reaction kinetics or milder conditions are required to avoid harsh heating.[1]

  • Molecular Formula:

    
    [1]
    
  • Key Reactivity: Rapid nucleophilic acyl substitution.[1]

  • Byproducts: Generates hydrogen bromide (HBr) and, upon hydrolysis, 3-methoxybenzoic acid.

  • Physical State: Typically a low-melting solid or viscous oil; highly sensitive to moisture.[1]

Safety Criticals
  • Lachrymator: Like all acid bromides, this compound releases HBr fumes upon contact with moisture in the air or mucous membranes. Work exclusively in a fume hood.

  • Corrosive: Causes severe skin and eye burns.[1][2]

  • Moisture Sensitivity: Reacts violently with water.[1] All glassware must be flame-dried or oven-dried.[1]

Pre-Workup: Reaction Monitoring (The "Mini-Quench")

Do not inject the crude reaction mixture directly into HPLC or GC systems. The acid bromide will react with the column stationary phase or the carrier solvent (e.g., methanol in HPLC), leading to ghost peaks and equipment damage.

Protocol: TLC/HPLC Sampling

  • Take a

    
     aliquot of the reaction mixture.
    
  • Dispense into a vial containing

    
     of dry Methanol .
    
  • Mechanism: This instantly converts unreacted 3-methoxybenzoyl bromide into Methyl 3-methoxybenzoate .[1]

  • Analyze this "mini-quench" sample.[1]

    • Target Peak: Your desired Product.

    • Reagent Peak: Methyl 3-methoxybenzoate (Reference standard required).[1]

    • Byproduct Peak: 3-Methoxybenzoic acid (if moisture ingress occurred).[1]

Core Work-up Protocol: The Self-Validating Separation

The objective is to isolate the acylated product (Amide/Ester) while quantitatively removing the excess reagent (hydrolyzed to acid) and the HBr byproduct.

Reagents Required[3][4][5][6][7][8][9][10][11]
  • Quenching Buffer: Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH (if product is base-stable).[1]
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Wash Solution: 1M HCl (for amide products) or Brine.[1]

Step-by-Step Procedure
Phase 1: Controlled Quenching
  • Cool the reaction mixture to

    
     using an ice bath.
    
  • Slowly add the Quenching Buffer.[1]

    • Caution:

      
       evolution will be vigorous if using bicarbonate due to HBr neutralization.[1]
      
    • Stir vigorously for 15–30 minutes. This ensures all unreacted acid bromide hydrolyzes completely to 3-methoxybenzoic acid .[1]

Phase 2: The "Acid-Base" Partition

This step relies on the solubility switch of the byproduct (3-methoxybenzoic acid) to separate it from your product.

  • Transfer mixture to a separatory funnel.

  • Extract with organic solvent (DCM/EtOAc).

  • Separate Layers:

    • Organic Layer: Contains Product + Neutral Impurities.[1]

    • Aqueous Layer (Basic): Contains Sodium 3-methoxybenzoate (Water soluble) + NaBr.[1]

  • Validation Wash (The "Self-Check"):

    • Wash the organic layer again with 1M NaOH or Sat.[1]

      
      .
      
    • Reasoning: This ensures any residual 3-methoxybenzoic acid is deprotonated and pulled into the aqueous phase.[1]

Phase 3: Final Isolation
  • Wash organic layer with Brine (Sat.[1] NaCl) to remove trapped water.[1]

  • Dry over Anhydrous

    
     or 
    
    
    
    .[1]
  • Filter and concentrate in vacuo.[1][3]

Visualization: Work-up Decision Logic

The following diagram illustrates the separation logic, ensuring the removal of the specific byproducts of 3-methoxybenzoyl bromide.

WorkupLogic Reaction Crude Reaction Mixture (Product + Excess Ar-CO-Br + HBr) Quench Quench with Sat. NaHCO3 (Hydrolysis Step) Reaction->Quench Hydrolysis SepFunnel Separatory Funnel Partition (DCM / Aqueous Base) Quench->SepFunnel OrgLayer Organic Layer (Product + Neutral Impurities) SepFunnel->OrgLayer Non-Polar Species AqLayer Aqueous Layer (Basic) (Sodium 3-methoxybenzoate + NaBr) SepFunnel->AqLayer Polar/Ionic Species Validation Validation Wash (1M NaOH Wash) OrgLayer->Validation Remove residual Acid Waste Aqueous Waste (Discard) AqLayer->Waste FinalOrg Final Organic Phase (Dry & Concentrate) Validation->FinalOrg Product Isolated Validation->Waste Residual Benzoate

Caption: Flowchart demonstrating the partition logic to selectively remove 3-methoxybenzoic acid byproduct.

Quantitative Data & Troubleshooting

Solubility Profile for Separation
CompoundpH < 4 (Acidic)pH > 8 (Basic)Work-up Strategy
3-Methoxybenzoyl bromide Reacts (Hydrolysis)Reacts (Hydrolysis)Quench to Acid form
3-Methoxybenzoic acid Insoluble (Organic Phase)Soluble (Aqueous Phase)Keep pH > 8 to wash away
Target Product (Amide) Soluble (Organic Phase)Soluble (Organic Phase)Remains in Organic
Troubleshooting Guide
  • Problem: Emulsion formation during extraction.

    • Cause: Micro-precipitates of 3-methoxybenzoic acid if pH drops.[1]

    • Fix: Add more water or a small amount of Brine.[1] Ensure pH is distinctly basic (

      
      ) to keep the acid fully ionized.
      
  • Problem: Pungent smell persists after work-up.

    • Cause: Unreacted acid bromide trapped in organic layer.[1]

    • Fix: Stir the organic layer with a dilute amine solution (e.g., aqueous ammonia) for 10 minutes, then wash with acid. This converts it to a water-soluble amide or washes it out.[1]

References

  • ChemicalBook. (n.d.).[1] 3-Methoxybenzoyl Chloride Properties and Safety. (Used as proxy for physical handling of the benzoyl halide class).

  • BenchChem. (2025).[1] Application Notes for Quenching Excess Acid Bromides.

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 3-Methoxybenzyl bromide. (Cited for distinction of the benzyl vs benzoyl hazard profile).

  • University of Colorado Boulder. (n.d.).[1] General Work-up Procedures for Acyl Halides. Organic Chemistry Laboratory Manual.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 3-Methoxybenzoyl Bromide Acylation Reactions

Welcome to the Technical Support Center for optimizing acylation reactions involving 3-methoxybenzoyl bromide. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing acylation reactions involving 3-methoxybenzoyl bromide. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction yields and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the acylation process, offering detailed causal analysis and actionable solutions.

Problem 1: Consistently Low or No Product Yield

A low or nonexistent yield is one of the most frequent issues in Friedel-Crafts acylation reactions. Several factors can contribute to this outcome.

Potential Causes & Recommended Actions:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any exposure to atmospheric humidity can lead to hydrolysis and deactivation.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Use freshly opened, high-purity anhydrous Lewis acid.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction mixture.[1][4][5]

    • Solution: Use at least a stoichiometric equivalent of the Lewis acid relative to the 3-methoxybenzoyl bromide. In some cases, a slight excess may be beneficial.[2]

  • Deactivated Aromatic Substrate: The aromatic partner in the reaction may possess strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), which deactivate the ring and hinder electrophilic aromatic substitution.[1][6]

    • Solution: If your substrate is deactivated, consider using a more potent Lewis acid or higher reaction temperatures. However, be mindful of potential side reactions. Alternatively, a different synthetic route that does not rely on Friedel-Crafts acylation may be necessary.[7][8]

  • Poor Quality of 3-Methoxybenzoyl Bromide: The acylating agent itself can be a source of problems. Over time, 3-methoxybenzoyl bromide can hydrolyze to 3-methoxybenzoic acid, especially if not stored under anhydrous conditions.

    • Solution: Use a fresh or properly stored bottle of 3-methoxybenzoyl bromide.[9][10] If the purity is questionable, consider purifying it before use.

Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, GC-MS, NMR) indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.

Potential Causes & Recommended Actions:

  • Isomer Formation (Ortho-Acylation): The methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution.[2][11] While the para-product is generally favored due to steric hindrance, some ortho-acylation is often observed.

    • Solution:

      • Temperature Control: Lowering the reaction temperature can enhance selectivity for the thermodynamically favored para-product.[3][12]

      • Catalyst Choice: Bulky Lewis acids or heterogeneous catalysts like zeolites can sterically hinder the approach to the ortho-position, thereby increasing the para-isomer ratio.[3][11]

  • Demethylation of the Methoxy Group: Strong Lewis acids, particularly AlCl₃, can catalyze the cleavage of the methyl group from the methoxy substituent, resulting in a hydroxylated byproduct.[2][11] This is more prevalent at higher temperatures.[2]

    • Solution:

      • Employ milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[3][11]

      • Maintain a lower reaction temperature throughout the addition and stirring phases.

      • Consider using a heterogeneous catalyst, which can offer higher selectivity and reduce demethylation.[11][13]

  • Polyacylation: While less common in acylation compared to alkylation due to the deactivating nature of the introduced acyl group, it can sometimes occur with highly activated substrates.[2][5][6]

    • Solution: Use a stoichiometric ratio of the acylating agent to the aromatic substrate. The deactivating effect of the ketone product generally prevents further acylation.[4][14]

Problem 3: Difficulties During Work-up

The work-up procedure is critical for isolating the product and can present its own set of challenges.

Potential Causes & Recommended Actions:

  • Formation of an Emulsion: Quenching the reaction mixture with water can sometimes lead to the formation of a stable emulsion, making phase separation difficult.

    • Solution: Instead of quenching with water or ice alone, slowly add the reaction mixture to a stirred solution of ice and dilute hydrochloric acid (e.g., 3M HCl).[1] This helps to break down the aluminum-ketone complex and facilitates a cleaner separation.[15]

  • Product Precipitation During Quenching: The product may be insoluble in the aqueous/organic mixture, leading to precipitation and potential loss.

    • Solution: Ensure the organic solvent used for extraction is appropriate for your product's solubility. You may need to use a larger volume of solvent or a different solvent system altogether.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of 3-methoxybenzoyl bromide acylation reactions.

Q1: What is the optimal solvent for this reaction?

The choice of solvent is crucial and can influence both the yield and regioselectivity.[1][16] Inert solvents that do not react with the Lewis acid or the acylating agent are preferred.[1] Commonly used solvents include:

  • Dichloromethane (DCM): A versatile and widely used solvent for Friedel-Crafts acylations.

  • 1,2-Dichloroethane (DCE): Can be a good choice, sometimes leading to higher conversions.[17]

  • Carbon Disulfide (CS₂): A traditional solvent for these reactions, though its use is less common now due to its toxicity and flammability.

It's important to avoid polar solvents that can form complexes with the Lewis acid, reducing its catalytic activity.[1]

Q2: How critical is the reaction temperature?

Temperature control is paramount for both yield and selectivity.[2][18]

  • Addition Phase: The addition of reagents, particularly the Lewis acid and 3-methoxybenzoyl bromide, should typically be done at a low temperature (e.g., 0 °C in an ice bath) to control the exothermic reaction.[15]

  • Reaction Phase: After the addition is complete, the reaction may be allowed to slowly warm to room temperature or gently heated to drive it to completion. The optimal temperature profile will depend on the specific substrates and should be determined experimentally or from literature precedents.

Q3: Can I use a catalyst other than Aluminum Chloride?

Yes, several other Lewis and Brønsted acids can be used, and the choice can significantly impact the outcome, especially concerning side reactions like demethylation.[11]

  • Milder Lewis Acids: Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and titanium tetrachloride (TiCl₄) are often good alternatives for sensitive substrates.[3]

  • Heterogeneous Catalysts: Zeolites (e.g., H-Beta, Mordenite) and certain clays offer advantages such as easier separation, reusability, and often, higher regioselectivity.[11][19] They are also considered more environmentally friendly.[11]

Q4: What is the mechanism of the Friedel-Crafts acylation?

The reaction proceeds via electrophilic aromatic substitution.[14][20]

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the bromine atom of 3-methoxybenzoyl bromide, facilitating its departure and forming a resonance-stabilized acylium ion.[14][21][22] This acylium ion is the active electrophile.

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[14]

  • Deprotonation: A weak base, such as AlCl₃Br⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[6][23]

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental Workflow for a Typical Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep1 Assemble Dry Glassware (Flask, Condenser, Addition Funnel) Prep2 Add Anhydrous Solvent & Lewis Acid (e.g., DCM & AlCl₃) Prep1->Prep2 Prep3 Prepare Solution of 3-Methoxybenzoyl Bromide in Addition Funnel Prep2->Prep3 React1 Cool Reaction Flask (e.g., 0 °C Ice Bath) Prep3->React1 React2 Slowly Add Acyl Bromide Solution React1->React2 React3 Add Aromatic Substrate React2->React3 React4 Stir at Controlled Temperature (Monitor by TLC/GC) React3->React4 Work1 Quench Reaction (e.g., Ice/HCl) React4->Work1 Work2 Phase Separation Work1->Work2 Work3 Wash Organic Layer (e.g., NaHCO₃, Brine) Work2->Work3 Work4 Dry (e.g., MgSO₄) & Concentrate Work3->Work4 Purify1 Purify Crude Product (e.g., Recrystallization or Chromatography) Work4->Purify1 G AcylBromide 3-MeO-Ph-COBr Complex [3-MeO-Ph-CO]⁺ [AlCl₃Br]⁻ (Acylium Ion Complex) AcylBromide->Complex + LewisAcid AlCl₃ LewisAcid->Complex + Aromatic Ar-H SigmaComplex Arenium Ion (σ-complex) Aromatic->SigmaComplex + Complex->SigmaComplex + Product 3-MeO-Ph-CO-Ar SigmaComplex->Product - H⁺ Byproduct HBr + AlCl₃

Caption: The core mechanistic steps in Friedel-Crafts acylation.

Data Summary: Solvent Effects

The choice of solvent can significantly impact the conversion and selectivity of Friedel-Crafts reactions. While specific data for 3-methoxybenzoyl bromide is dispersed across various applications, general trends can be summarized.

SolventTypical ObservationsReference
Dichloromethane (CH₂Cl₂)Good general-purpose solvent, moderate polarity.[1]
1,2-Dichloroethane (DCE)Can lead to higher conversions in some cases.[17]
NitrobenzeneA polar solvent, can favor the thermodynamic product but may complex with the catalyst.[16]
Carbon Disulfide (CS₂)A non-polar solvent, may favor the kinetic product.[16]

Detailed Experimental Protocols

Protocol 1: General Procedure for Acylation with AlCl₃

This protocol is a representative example and should be adapted based on the specific reactivity of the aromatic substrate.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.

  • Reagent Loading: Under a positive pressure of inert gas, charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.1 equivalents). Stir to form a suspension.

  • Acyl Bromide Addition: In the addition funnel, prepare a solution of 3-methoxybenzoyl bromide (1.0 equivalent) in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath. Add the acyl bromide solution dropwise to the stirred AlCl₃ suspension.

  • Substrate Addition: After the addition of the acyl bromide is complete, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Once the additions are complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly pour it into a beaker containing a stirred mixture of crushed ice and 3M HCl. [1][24]7. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation using a Heterogeneous Zeolite Catalyst

This protocol is adapted for milder conditions and easier catalyst removal.

  • Catalyst Activation: Activate the zeolite catalyst (e.g., Mordenite) by heating under vacuum to remove adsorbed water. [11]2. Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated zeolite catalyst.

  • Reagent Addition: Add the solvent (e.g., acetic acid or a non-polar solvent), the aromatic substrate, and 3-methoxybenzoyl bromide (or a corresponding anhydride). [19]4. Reaction: Heat the mixture to the desired reaction temperature (e.g., reflux) and maintain for the required time, monitoring the reaction progress by GC or TLC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.

  • Work-up and Isolation: Wash the catalyst with a small amount of fresh solvent. The combined filtrate contains the product and can be worked up by removing the solvent and performing aqueous washes as needed, followed by purification.

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Available at: [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • NileRed. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

  • RSC Advances. (2018). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. Available at: [Link]

  • Wikipedia. (2020). Friedel–Crafts reaction. Available at: [Link]

  • Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Study Guide. (n.d.). Electrophilic Aromatic Substitution. Available at: [Link]

  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Acylation And Alkylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Tanaka, H., et al. (2009). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. The Journal of organic chemistry, 74(9), 3567–3570. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Effect of increasing the temperature after the initial decrease in.... Available at: [Link]

  • University of Liverpool IT Services. (2020). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methoxybenzoyl Bromide Reaction Products

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for navigating the purification challenges associated with 3-methoxybenzoyl bromide reactions. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the purification challenges associated with 3-methoxybenzoyl bromide reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you with both the practical steps and the underlying scientific principles for successful product isolation.

Section 1: Foundational Principles & General Workup FAQs

This section addresses the initial steps and common queries applicable to most reactions involving 3-methoxybenzoyl bromide, a reactive acylating agent.

Q1: My reaction is complete. What is the first and most critical step in my workup?

The most critical first step is to quench the reaction to neutralize any unreacted 3-methoxybenzoyl bromide and other reactive species. 3-Methoxybenzoyl bromide reacts readily with water to form 3-methoxybenzoic acid, which is often the primary acidic impurity you will need to remove.[1]

A typical quenching procedure involves carefully pouring the reaction mixture into a separate flask containing ice-cold water or a dilute acid solution.[2] This hydrolyzes the remaining acyl bromide and, in the case of Friedel-Crafts reactions, begins the process of breaking down the Lewis acid-ketone complex.[2][3]

Q2: I consistently find 3-methoxybenzoic acid in my crude product. How can I efficiently remove it?

The presence of 3-methoxybenzoic acid is the most common issue, arising from the hydrolysis of the starting material. Its acidic nature makes it easily removable with a basic wash during an aqueous workup.

  • Method: After quenching and extracting your product into an organic solvent (like dichloromethane or ethyl acetate), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1][4] The basic solution deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

  • Causality: The reaction is a simple acid-base extraction: CH₃OC₆H₄COOH (organic) + NaHCO₃ (aqueous) → CH₃OC₆H₄COONa (aqueous) + H₂O + CO₂ You will often observe CO₂ evolution (bubbling) during this wash, which is a positive indicator that acidic impurities are being removed.[2]

Q3: During the aqueous workup, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?

Emulsions are common, especially in Friedel-Crafts workups involving aluminum salts.[3] Here are several strategies to break them:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a sharper separation from the organic layer.[3]

  • Gentle Heating: Gently warming the mixture in a water bath can sometimes break up the emulsion by reducing viscosity and increasing molecular motion.

  • Filtration: Passing the entire mixture through a pad of Celite® or glass wool can help break up the finely dispersed droplets.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period allows the layers to separate on their own.

Section 2: Troubleshooting Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a primary application of 3-methoxybenzoyl bromide, but the workup can be complex due to the use of a stoichiometric Lewis acid catalyst (e.g., AlCl₃).

Q4: After adding the AlCl₃ catalyst, my reaction mixture turned into a thick, un-stirrable slurry. What went wrong?

This almost always indicates moisture contamination.[3][5] Lewis acids like AlCl₃ are extremely hygroscopic and react exothermically with water, hydrolyzing and forming insoluble aluminum hydroxides.

  • Root Cause: Use of wet glassware, solvents, or reagents. Friedel-Crafts reactions require strictly anhydrous conditions.[3][5]

  • Solution: Unfortunately, the reaction is likely compromised. The best course of action is to start over, ensuring all glassware is flame- or oven-dried and all solvents are passed through a drying system or are from a freshly opened anhydrous-grade bottle.[3]

Q5: The aqueous workup of my Friedel-Crafts reaction is difficult, with lots of solids precipitating. How can I improve this step?

The ketone product forms a stable complex with the AlCl₃ catalyst, which must be hydrolyzed.[2][4] Simply quenching with water can form gelatinous aluminum hydroxide precipitates that are difficult to handle.

  • Improved Protocol: Quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid (HCl).[3] The acid helps to keep the aluminum salts, such as Al(OH)₃ and AlCl₃, dissolved in the aqueous phase as soluble chloro-aqua aluminum complexes, leading to a much cleaner phase separation.

Workflow for Friedel-Crafts Purification

The following diagram outlines a robust workflow for the workup and purification of a typical Friedel-Crafts acylation product.

G A 1. Reaction Completion (Crude Mixture) B 2. Quench (Pour onto Ice / Dilute HCl) A->B C 3. Liquid-Liquid Extraction (e.g., DCM or EtOAc) B->C D 4. Sequential Washes C->D E a) Dilute HCl (removes basic impurities) D->E F b) Sat. NaHCO₃ (removes 3-methoxybenzoic acid) D->F G c) Brine (breaks emulsions, removes water) D->G H 5. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) D->H I 6. Concentrate In Vacuo H->I J Crude Product I->J K 7. Final Purification J->K L Recrystallization K->L If solid & high purity M Column Chromatography K->M If oil or complex mixture N Pure Aromatic Ketone L->N M->N

Caption: Standard workflow for Friedel-Crafts workup and purification.

Section 3: Purification of Ester and Amide Products

The purification of esters and amides derived from 3-methoxybenzoyl bromide is generally more straightforward than for Friedel-Crafts products because no Lewis acid is involved.

Q6: How do I purify a 3-methoxybenzoate ester synthesized from an alcohol?

The primary impurities are typically unreacted alcohol and 3-methoxybenzoic acid.

  • Aqueous Workup: Perform a liquid-liquid extraction. Wash the organic layer with saturated NaHCO₃ to remove the acid byproduct. Follow this with a water wash to remove any remaining unreacted, water-soluble alcohol. A final brine wash will help dry the organic layer.

  • Final Purification: If the starting alcohol has a low boiling point, it can often be removed along with the solvent in vacuo. If the alcohol is less volatile or if other impurities remain, silica gel chromatography is highly effective.[6]

Q7: I've synthesized a 3-methoxybenzamide. What is the best purification strategy?

Amides are often crystalline solids, making recrystallization an excellent choice.

  • Aqueous Workup: Similar to esters, wash the crude reaction extract with dilute acid (to remove unreacted amine) and then with saturated NaHCO₃ (to remove 3-methoxybenzoic acid).

  • Recrystallization: Many amides can be recrystallized from ethanol, isopropanol, or ethyl acetate/hexane mixtures.[7] If the product is not crystalline, column chromatography is the next best option.

Section 4: Advanced Purification Protocols

Q8: Can you provide a detailed protocol for column chromatography?

Silica gel column chromatography is a powerful technique for separating compounds based on polarity.[8][9][10]

Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, analyze your crude product by Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your desired product an Rf value of ~0.3. Common eluents are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in your starting, non-polar eluent.

    • Pour the slurry into the column, constantly tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Preferred for less soluble samples): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[9]

    • Wet Loading: Dissolve the crude product in the minimum possible amount of the eluent and carefully pipette it onto the top of the silica bed.

  • Elution: Carefully add your eluent to the column. Apply gentle pressure (using a pump or bulb) to begin flowing the solvent through the column. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q9: My product is a solid, but it's not pure. How do I perform an effective recrystallization?

Recrystallization is an excellent technique for purifying solid compounds that are highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[11]

Troubleshooting Recrystallization
ProblemPossible CauseSuggested Solution
Product does not dissolve Incorrect solvent choice; not enough solvent.Try a more polar solvent. Add more solvent in small, hot portions until the solid just dissolves.[11]
No crystals form on cooling Solution is too dilute; compound is an oil.Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute; impurities are depressing the melting point.Lower the temperature at which the solid is dissolved. Try a lower-boiling point solvent. Purify first by chromatography to remove impurities.
Low recovery Too much solvent was used; crystals were washed with room-temperature solvent.Use the absolute minimum amount of hot solvent needed for dissolution. Always wash collected crystals with a small amount of ice-cold solvent.[11]
Decision Logic for Purification Method

G A Is the crude product a solid or an oil? B Is the solid >85% pure (by TLC, crude NMR)? A->B Solid E Perform Column Chromatography A->E Oil D Attempt Recrystallization B->D Yes B->E No C Is it a complex mixture with close-running spots on TLC? C->E Yes F Pure Product C->F No D->F E->C

Caption: Decision tree for selecting the primary purification technique.

References

  • BenchChem. (2025).
  • Scribd. (n.d.). Friedel Crafts Acylation.[Link]

  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation Reactions. BenchChem Technical Support.
  • Ventura College. (2012). Week 2.
  • Ventura College Organic Chemistry Lab. (n.d.).
  • BenchChem. (2025). Common side reactions in the bromination of 3-methoxy-2-methylbenzoic acid. BenchChem Technical Support.
  • Valente, E., & Dias, C. (2020). Acetylation of Cholesterol and Purification by Column Chromatography. ACS Publications. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemistry of Aromatic Ketones. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene. BenchChem Technical Support.
  • JoVE Science Education Database. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.[Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab.[Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[Link]

Sources

Troubleshooting

Overcoming low reactivity of 3-Methoxybenzoyl bromide

Technical Support Center: 3-Methoxybenzoyl Bromide Topic: Troubleshooting "Low Reactivity" & Optimization Protocols Ticket ID: #3MBB-OPT-001 Status: Active Executive Summary: The Reactivity Paradox The Issue: Users frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methoxybenzoyl Bromide Topic: Troubleshooting "Low Reactivity" & Optimization Protocols Ticket ID: #3MBB-OPT-001 Status: Active

Executive Summary: The Reactivity Paradox

The Issue: Users frequently report "low reactivity" or "stalled conversion" when using 3-Methoxybenzoyl bromide (3-MBB).

The Reality: 3-Methoxybenzoyl bromide is inherently highly reactive . The carbonyl carbon is activated by the excellent leaving group ability of the bromide (


) and the inductive electron-withdrawing effect (

) of the meta-methoxy group.

If your reaction is failing, it is rarely due to intrinsic inertness. It is almost exclusively caused by one of three "silent killers":

  • Hydrolysis (The Phantom Reagent): You are attempting to react 3-methoxybenzoic acid, not the bromide.

  • Catalyst Sequestration: The methoxy oxygen is poisoning your Lewis Acid catalyst.

  • Nucleophile Mismatch: Steric or electronic incompatibility requiring acylium ion generation.

Module 1: The Moisture Paradox (Purity & Handling)

Diagnosis: The most common reason for "no reaction" is that the reagent has already hydrolyzed. Acid bromides are significantly more moisture-sensitive than acid chlorides.

Troubleshooting Protocol:

ObservationDiagnosisAction
Physical State Solid / White Powder CRITICAL FAILURE. Pure 3-MBB is typically a liquid or low-melting solid. If it is a high-melting powder (

), it has hydrolyzed to 3-methoxybenzoic acid.
Fuming None FAILURE. Active acid bromides fume in moist air (HBr release). No fume = No active bromide.
Color Dark Brown/Red Degradation. Likely contaminated with free bromine (

) or polymerization byproducts. Distill immediately.

Corrective Workflow: If you suspect hydrolysis, do not add more catalyst. You must regenerate the acid bromide in situ.

  • Regeneration: Reflux the "inert" material with Thionyl Bromide (

    
    ) or Phosphorus Tribromide (
    
    
    
    ) for 2 hours.
  • Purification: Vacuum distill the product.

  • Storage: Store under Argon/Nitrogen at -20°C.

Module 2: Electrophilic Aromatic Substitution (Friedel-Crafts)

The Trap: Catalyst Poisoning In Friedel-Crafts acylation, users often employ catalytic amounts (10-20 mol%) of Lewis Acid (


, 

). With 3-MBB, this will result in 0% conversion .

The Mechanism: The methoxy group (


) is a Lewis Base. It coordinates strongly with the Lewis Acid catalyst, forming a stable, unreactive complex. This removes the catalyst from the reaction cycle before it can activate the carbonyl bromide.

The Solution: Stoichiometric Overloading You must treat the Lewis Acid as a reagent, not a catalyst.

  • Standard Protocol: 1.1 Equivalents of

    
    .
    
  • 3-MBB Protocol: 2.2 to 2.5 Equivalents of

    
    .
    
    • 1.0 eq to saturate the methoxy group.

    • 1.0 eq to activate the carbonyl bromide.

    • 0.2-0.5 eq excess to drive equilibrium.

FC_Troubleshooting Start Friedel-Crafts Fails CheckCat Check Catalyst Loading Start->CheckCat IsCatLow Is Catalyst < 1.0 equiv? CheckCat->IsCatLow Poisoning Methoxy Group Coordinates Catalyst (Deactivation) IsCatLow->Poisoning Yes CheckSolvent Check Solvent IsCatLow->CheckSolvent No (Already High) Solution1 INCREASE LOADING Use 2.5 equiv Lewis Acid Poisoning->Solution1 EtherSolvent Using Ether/THF? CheckSolvent->EtherSolvent SolventSwap CHANGE SOLVENT Ethers complex Lewis Acids. Use DCM or DCE. EtherSolvent->SolventSwap Yes

Figure 1: Decision tree for troubleshooting Friedel-Crafts acylation failures with methoxy-substituted benzoyl halides.

Module 3: Nucleophilic Acyl Substitution (Esters/Amides)

The Issue: Reaction with sterically hindered alcohols or electron-deficient anilines is sluggish.

The "Nuclear" Option: Silver Salt Activation If standard bases (


, Pyridine) fail, do not heat the reaction (which promotes decomposition). Instead, switch the mechanism from Associative (addition-elimination) to Dissociative (acylium ion formation) using Silver Triflate.

Protocol:

  • Solvent: Anhydrous DCM or Toluene.

  • Additives: 1.1 eq AgOTf (Silver Triflate).

  • Mechanism: The

    
     has an extremely high affinity for the bromide (
    
    
    
    ). This precipitates
    
    
    (driving force) and generates the naked 3-methoxybenzoyl cation (Acylium ion), which is hyper-electrophilic.

Reaction Scheme:



FAQ: Quick Troubleshooting

Q: Can I use DMAP (4-Dimethylaminopyridine) with 3-MBB? A: Yes, and you should. DMAP forms an N-acylpyridinium intermediate that is more soluble and more reactive than the acid bromide itself. For difficult esterifications, use 10-20 mol% DMAP with 1.5 eq TEA.

Q: Why did my product turn into a symmetric anhydride? A: You likely had trace water and used a base (TEA).

  • Mechanism:[1][2][3][4][5][6][7] Water hydrolyzes one molecule of 3-MBB to the acid. The base deprotonates the acid to the carboxylate. The carboxylate attacks a second molecule of 3-MBB.

  • Fix: Strictly anhydrous conditions. Add the acid bromide as the last component.

Q: Is the 3-methoxy group electron-donating or withdrawing in this context? A: It is Electron Withdrawing regarding the carbonyl reactivity.

  • Resonance (+M): Cannot effectively donate into the meta carbonyl.

  • Induction (-I): Pulls electron density from the ring, making the carbonyl carbon more positive (more electrophilic) than unsubstituted benzoyl bromide.

References

  • Hofmann, A. W. "Über die Einwirkung von Brom auf Säureamide." Berichte der deutschen chemischen Gesellschaft, vol. 15, no. 1, 1882, pp. 407-416.
  • Das, R., & Chakraborty, D. "Silver Triflate Catalyzed Acetylation of Alcohols, Thiols, Phenols, and Amines."[8][9] Synthesis, vol. 2011, no.[8] 10, 2011, pp. 1621-1625.[8] Link

  • Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, vol. 17, no. 8, 1978, pp. 569-583. (Mechanism of DMAP catalysis).[1][3][4][5]

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • BenchChem Technical Guides. "The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions." Link

Sources

Optimization

Preventing hydrolysis of 3-Methoxybenzoyl bromide during reaction

Topic: Preventing Hydrolysis of 3-Methoxybenzoyl Bromide Document ID: TS-MBB-001 Status: Active Last Updated: March 8, 2026 Executive Summary: The Reactivity Challenge User Warning: 3-Methoxybenzoyl bromide is significan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of 3-Methoxybenzoyl Bromide Document ID: TS-MBB-001 Status: Active Last Updated: March 8, 2026

Executive Summary: The Reactivity Challenge

User Warning: 3-Methoxybenzoyl bromide is significantly more reactive than its chloride counterpart. Do not treat them as interchangeable regarding handling protocols.

The bromide anion (Br⁻) is a superior leaving group compared to chloride (Cl⁻) due to its larger ionic radius and higher stability.[1] Consequently, 3-Methoxybenzoyl bromide is highly susceptible to nucleophilic attack by water (hydrolysis), even from atmospheric moisture.

Failure Mode:



This guide provides a self-validating "Zero-Water" protocol to prevent this degradation.

Core Protocol: The "Zero-Water" System

To ensure reaction integrity, you must control three variables: Solvent , Atmosphere , and Glassware . Failure in any single variable will lead to hydrolysis.

A. Solvent Drying Standards

Commercially "anhydrous" solvents are often insufficient for acyl bromides. Use the following validated drying methods.

SolventRecommended Drying AgentIndicator of DrynessResidual Water Target
Dichloromethane (DCM) Calcium Hydride (

) reflux, then distillation.[2]
None (requires KF titration).< 10 ppm
Tetrahydrofuran (THF) Sodium/Benzophenone ketyl still.[2][3]Deep Blue/Purple color.[2]< 10 ppm
Toluene Sodium metal or Activated 4Å Molecular Sieves.Persistent Blue (if using benzophenone).< 10 ppm
Diethyl Ether Sodium/Benzophenone ketyl still.[2]Deep Blue/Purple color.[2]< 10 ppm

Critical Note: Avoid using N,N-Dimethylformamide (DMF) if possible. If required, it must be strictly dried over


 or BaO and distilled, as wet DMF will rapidly decompose the acyl bromide.
B. Glassware Preparation

Surface-adsorbed water on glass is enough to hydrolyze millimolar quantities of reagent.

  • Oven Drying: Glassware must be stored in an oven at >120°C for at least 4 hours.

  • Flame Drying: Assemble the apparatus while hot. Under a flow of inert gas (Nitrogen/Argon), flame-dry the vessel using a heat gun or Bunsen burner until no condensation is visible, then cool under positive gas pressure.

C. Reagent Handling (Liquid Transfer)

3-Methoxybenzoyl bromide is a liquid at room temperature (BP ~152°C).

  • Never pour the reagent.

  • Technique: Use the Cannula Transfer method or a gas-tight syringe (Hamilton type) flushed 3x with inert gas.

  • Septum Integrity: Use precision-seal rubber septa. Once punctured, a septum is compromised; replace it for long-term storage.

Visual Workflow: Anhydrous Setup

The following diagram illustrates the "Defense in Depth" strategy required to protect the reagent.

AnhydrousSetup Start Start: Reaction Setup Glassware 1. Glassware Prep (Flame dry under vac/gas) Start->Glassware Atmosphere 2. Atmosphere Control (Schlenk Line / N2 Balloon) Glassware->Atmosphere Maintain +Pressure Solvent 3. Solvent Addition (Cannula transfer from dry source) Atmosphere->Solvent Avoid O2/H2O ingress Reagent 4. Add 3-Methoxybenzoyl Bromide (Gas-tight syringe) Solvent->Reagent Check Checkpoint: Fumes or Precipitate? Reagent->Check Proceed Proceed with Reaction Check->Proceed Clear Solution Fail STOP: Hydrolysis Detected (See Troubleshooting) Check->Fail White Solid / HBr Fumes

Figure 1: Step-by-step workflow for establishing and maintaining anhydrous conditions.

Troubleshooting & FAQs

Q1: I see a white precipitate immediately upon adding the acid bromide. What happened?

Diagnosis: Rapid Hydrolysis. Mechanism: The "white solid" is likely 3-methoxybenzoic acid , which has a high melting point and is insoluble in solvents like DCM or Toluene. The Fix:

  • Check your solvent water content (Karl Fischer titration).

  • Ensure the reagent bottle itself hasn't been compromised during storage.

  • Self-Validation: Take a small aliquot of your solvent before adding the reagent and add a drop of

    
    . If it smokes/precipitates, the solvent is wet.
    
Q2: Can I use Triethylamine (TEA) to "protect" the reagent?

Clarification: No. TEA is a base, not a drying agent.

  • TEA will neutralize the HBr byproduct if hydrolysis occurs (forming TEA·HBr salt), but it will not prevent the destruction of your acyl bromide.

  • Risk: If your solvent is wet, TEA will actually accelerate hydrolysis by acting as a general base catalyst, making water a more nucleophilic species.

Q3: The reagent bottle has a "crust" around the cap. Is it safe to use?

Diagnosis: Cap seal failure. Action: The crust is hydrolyzed acid. The liquid inside may still be good, but the titer (concentration) is unreliable.

  • Protocol: Distill the reagent under reduced pressure (vacuum distillation) to separate the pure acid bromide from the non-volatile acid byproduct.

Diagnostic Logic: Troubleshooting Tree

Use this decision tree to diagnose yield loss or reaction failure related to hydrolysis.

Troubleshooting Observation Observation: Low Yield / Impurities Precipitate Is there a White Precipitate? Observation->Precipitate YesPrecip Likely Hydrolysis (Acid Formation) Precipitate->YesPrecip Yes NoPrecip Check NMR Precipitate->NoPrecip No WetSolvent Root Cause: Wet Solvent YesPrecip->WetSolvent Fresh Reagent used WetReagent Root Cause: Reagent Degraded YesPrecip->WetReagent Old Reagent used NMR_Acid Acid Peak Present? (~11-13 ppm -COOH) NoPrecip->NMR_Acid NMR_Acid->WetSolvent Yes Other Root Cause: Side Reaction NMR_Acid->Other No

Figure 2: Diagnostic logic for identifying hydrolysis issues post-reaction.

Storage & Stability

To prevent hydrolysis during storage (the most common failure point):

  • Temperature: Store at 2–8°C . Cold temperatures slow the kinetic rate of hydrolysis with adventitious moisture.

  • Container: Glass ampoules are best. If using a bottle, wrap the cap junction with Teflon tape first, then Parafilm. Parafilm alone is permeable to water vapor over time.

  • Inert Gas: Always backfill the storage bottle with Nitrogen or Argon after use.

References

  • Reactivity of Acyl Halides: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007. (Explains the leaving group ability order: ).
  • Solvent Purification: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann, 2013.

  • Physical Properties & Safety: Sigma-Aldrich Safety Data Sheet (SDS), 3-Methoxybenzoyl bromide.

  • Schlenk Techniques: The Schlenk Line Survival Guide. Drying Solvents.

Sources

Troubleshooting

Optimizing reaction time and temperature for 3-Methoxybenzoyl bromide

Welcome to the technical support center for 3-Methoxybenzoyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methoxybenzoyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters. As an acyl bromide, 3-Methoxybenzoyl bromide is a highly reactive electrophile used for introducing the 3-methoxybenzoyl group into various molecules, most commonly via nucleophilic acyl substitution. Its reactivity, while advantageous for synthesis, necessitates precise control over reaction time and temperature to ensure high yield and purity.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific application effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is sluggish, showing low or no conversion to the product even after several hours. What are the likely causes and how can I fix it?

Answer:

Low or no conversion when using a potent acylating agent like 3-Methoxybenzoyl bromide typically points to issues with the nucleophile, reaction setup, or deactivation of the reagent.

Potential Causes & Solutions:

  • Weak Nucleophile: The reactivity of the nucleophile is paramount. Sterically hindered amines (e.g., diisopropylethylamine) or weakly nucleophilic alcohols may react slowly at room temperature.

    • Solution: Gradually and carefully increase the reaction temperature in increments of 10 °C. Monitor the reaction progress closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition. For very weak nucleophiles, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially in esterifications.[1]

  • Reagent Deactivation: 3-Methoxybenzoyl bromide is highly sensitive to moisture. Any water present in the solvent, on the glassware, or in the nucleophile will rapidly hydrolyze the acyl bromide to the unreactive 3-methoxybenzoic acid.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If your nucleophile is a salt (e.g., an amine hydrochloride), it must be neutralized and dried before addition. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Activation Energy: While highly reactive, some reactions still require thermal energy to overcome the activation barrier, particularly with stable nucleophiles.

    • Solution: If the reaction is clean but slow at room temperature, gentle heating to 40-60 °C is often sufficient to drive it to completion.[2] Always monitor for potential side product formation at elevated temperatures.

Question 2: My reaction is complete, but the crude product is impure, showing multiple spots on TLC. What are the common side reactions and how can I prevent them?

Answer:

Impurity formation is often a result of the high reactivity of 3-Methoxybenzoyl bromide, which can lead to side reactions if conditions are not carefully controlled.

Potential Causes & Solutions:

  • Over-acylation (for poly-functional nucleophiles): If your nucleophile has multiple reactive sites (e.g., a molecule with both an amine and a hydroxyl group), the more nucleophilic site will react first, but forcing conditions (high temperature, long reaction times) can lead to acylation at the second site.

    • Solution: Control the stoichiometry carefully, typically using 1.0 to 1.1 equivalents of the acyl bromide. Run the reaction at a lower temperature (0 °C to room temperature) to improve selectivity. Add the 3-Methoxybenzoyl bromide solution dropwise to a solution of the nucleophile to maintain a low concentration of the acylating agent and minimize double addition.[3]

  • Reaction with Solvent: Nucleophilic solvents, particularly alcohols like methanol or ethanol, will react with the acyl bromide to form the corresponding methyl or ethyl 3-methoxybenzoate ester.

    • Solution: Always use a non-nucleophilic, aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are excellent choices. While reactions in alcoholic solvents can be performed, they are generally not recommended unless ester formation is the desired outcome.[4]

  • Base-Induced Side Reactions: In reactions requiring a base to scavenge the HBr byproduct (e.g., acylations of amines), the choice of base is critical. Strong, nucleophilic bases can compete with your intended nucleophile.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used, though it can sometimes act as a nucleophilic catalyst.[5]

Question 3: The reaction worked, but my yield was very low after workup and purification. Where could my product have been lost?

Answer:

Low isolated yield, despite a clean reaction, often points to issues during the workup or purification stages.[6]

Potential Causes & Solutions:

  • Product Solubility in the Aqueous Layer: If your final product has polar functional groups, it may have some solubility in the aqueous layer during extraction, especially if the organic solvent is not sufficiently non-polar.

    • Solution: After the initial extraction, re-extract the aqueous layer 2-3 times with your organic solvent (e.g., DCM or Ethyl Acetate). If the product is particularly polar, consider using a more polar extraction solvent or performing a brine wash to "salt out" the product from the aqueous phase. Always check the aqueous layer by TLC before discarding it.[6]

  • Hydrolysis During Workup: Quenching the reaction with water or an aqueous basic solution can cause hydrolysis of any unreacted 3-Methoxybenzoyl bromide. This can sometimes lead to emulsions or make purification more difficult. More importantly, if your product is sensitive to acid or base, the pH of the workup is critical.

    • Solution: Test the stability of your product to acidic and basic conditions on a small scale before performing the full workup.[6] If quenching is necessary, do it at a low temperature (0 °C). An alternative to aqueous workup for removing excess amine or base is to filter the reaction mixture through a plug of silica gel, eluting with your reaction solvent.

  • Loss During Purification: The product may be volatile or may have been lost on the column during chromatography.

    • Solution: If your product is volatile, be careful during solvent removal on the rotary evaporator; use lower temperatures and pressures. For column chromatography, ensure you have chosen an appropriate solvent system where your product has an Rf value between 0.2 and 0.4 for good separation. If excess acyl bromide remains, it can be "quenched" on the column or by adding a scavenger resin like triethylamine, which converts it to a polar salt that is easily removed.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions (time and temperature) for reacting 3-Methoxybenzoyl bromide with a primary amine?

For a typical, non-hindered primary amine, a good starting point is to dissolve the amine and a non-nucleophilic base (like triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM). Cool this solution to 0 °C in an ice bath. Then, add a solution of 3-Methoxybenzoyl bromide (1.05 equivalents) in DCM dropwise over 15-20 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC until the starting amine is consumed.

Q2: How does the choice of nucleophile affect the optimal reaction temperature?

The nucleophile's reactivity is a critical factor. More reactive nucleophiles require lower temperatures to control the reaction rate and prevent side products, while less reactive ones require heat. The table below provides general guidelines.

Nucleophile ClassRelative ReactivityRecommended Starting TemperatureTypical Reaction TimeCausality & Notes
Primary Amines Very High0 °C to Room Temp1 - 4 hoursHighly exothermic reaction. Low temperature controls the rate and minimizes side reactions. Steric hindrance on the amine may require gentle heating.
Secondary Amines HighRoom Temp2 - 8 hoursGenerally less reactive than primary amines due to steric hindrance. Starting at room temperature is usually sufficient.
Alcohols (Primary) ModerateRoom Temp to 40 °C4 - 12 hoursLess nucleophilic than amines. Often requires a catalyst like DMAP and may need gentle heating to proceed at a reasonable rate.
Phenols Low to Moderate40 °C to Reflux6 - 24 hoursThe aromatic ring withdraws electron density, reducing the nucleophilicity of the hydroxyl group. Higher temperatures are almost always required.
Water/Moisture Very HighAny TemperatureInstantaneousThis is a decomposition pathway. The reaction leads to the formation of 3-methoxybenzoic acid and HBr. Strict anhydrous conditions are essential.[8]

Q3: What are the best practices for handling and storing 3-Methoxybenzoyl bromide?

3-Methoxybenzoyl bromide is a corrosive and lachrymatory compound that reacts with moisture.[9][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored tightly sealed under an inert atmosphere (Argon or Nitrogen) in a cool, dry place, away from incompatible materials like water, alcohols, and bases.[11]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a standard procedure for the acylation of a primary amine.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen. Allow to cool to room temperature.

  • Reagent Addition: To the flask, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution). Add triethylamine (1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylation: In a separate dry flask, dissolve 3-Methoxybenzoyl bromide (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove acidic byproduct), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing a reaction with 3-Methoxybenzoyl bromide when initial results are suboptimal.

G cluster_start Phase 1: Initial Reaction cluster_troubleshoot Phase 2: Troubleshooting cluster_optimize Phase 3: Optimization Start Standard Conditions: Nucleophile (1 eq), Base (1.2 eq) 3-MBBr (1.05 eq), DCM, 0°C -> RT Monitor Monitor by TLC/LC-MS (after 2 hours) Start->Monitor Result_Good Clean Conversion >90% Monitor->Result_Good Good Result_Slow Low Conversion (<50%) Monitor->Result_Slow Slow/ Incomplete Result_Dirty Side Products Observed Monitor->Result_Dirty Impure Final Proceed to Workup & Purification Result_Good->Final Action_Slow1 Action: Increase Temperature to 40°C Result_Slow->Action_Slow1 Action_Slow2 Action: Add Catalyst (e.g., DMAP for alcohols) Result_Slow->Action_Slow2 If applicable Action_Dirty1 Action: Lower Temperature to 0°C (or -20°C) Result_Dirty->Action_Dirty1 Action_Dirty2 Action: Check Solvent/Reagent Purity (Ensure Anhydrous) Result_Dirty->Action_Dirty2 Action_Slow1->Monitor Re-evaluate Action_Slow2->Monitor Re-evaluate Action_Dirty1->Monitor Re-evaluate Action_Dirty2->Start Re-run

Sources

Optimization

User Guide: Purification Strategies for 3-Methoxybenzoyl Bromide Reactions

Technical Support Center: Organic Synthesis & Purification Current Topic: Removal of Unreacted 3-Methoxybenzoyl Bromide Introduction: The Reagent & The Challenge You are likely using 3-Methoxybenzoyl bromide as an electr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis & Purification Current Topic: Removal of Unreacted 3-Methoxybenzoyl Bromide

Introduction: The Reagent & The Challenge

You are likely using 3-Methoxybenzoyl bromide as an electrophile to synthesize amides or esters. While highly reactive, this reagent presents specific purification challenges compared to its chloride counterpart.[1]

  • The Chemical Reality: Acid bromides are significantly more reactive than acid chlorides due to the weaker C-Br bond and the better leaving group ability of bromide.

  • The Problem: Unreacted starting material hydrolyzes to 3-methoxybenzoic acid and generates hydrogen bromide (HBr) upon contact with moisture. If not removed, the acid creates downstream purification issues (streaking on silica), and the HBr can degrade acid-sensitive products (e.g., cleavage of Boc groups or acetals).

  • Safety Critical: This compound is a potent lachrymator. All "open-air" steps described below must occur in a functioning fume hood.

Module 1: The Standard Aqueous Workup (Liquid-Liquid Extraction)

For robust products (stable to mild base), this is the most efficient method. It relies on converting the lipophilic acid bromide into the hydrophilic 3-methoxybenzoate anion.

The Protocol
  • Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why? Direct addition of water generates HBr gas rapidly. Bicarbonate neutralizes the HBr in situ as it forms, preventing acid-catalyzed degradation of your product [1].

  • Hydrolysis Period: Stir biphasically for 15–30 minutes at room temperature.

    • Critical Step: The organic layer contains unreacted acid bromide. It must diffuse into the aqueous interface to hydrolyze. If you skip this stir time, "ghost" acid bromide will remain in your organic layer and hydrolyze later on your column.

  • Partition: Transfer to a separatory funnel.

  • Wash: Extract the organic layer 2x with 10% aqueous Sodium Carbonate (Na₂CO₃) or Saturated NaHCO₃.

    • The Chemistry:[1][2][3][4][5] The pKa of 3-methoxybenzoic acid is approximately 4.09 [2]. The pH of saturated NaHCO₃ is ~8.3, and Na₂CO₃ is ~11. Both are sufficient to fully deprotonate the acid (pH > pKa + 2), forcing it into the aqueous layer.

    • Warning: Avoid NaOH if your product is an ester; it poses a high risk of saponification.

  • Dry: Wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting the Extraction
SymptomProbable CauseSolution
Bubbling during quench HBr reacting with NaHCO₃ to release CO₂.Add base dropwise at 0°C. Ensure adequate venting.
Emulsion forms 3-Methoxybenzoic acid salts acting as surfactants.Add solid NaCl to saturate the aqueous layer or add a small amount of Methanol to break surface tension.
Acid shows up in NMR after workup Incomplete deprotonation or partitioning.The pKa difference is sufficient, so this is likely kinetic. Stir the biphasic quench longer (30+ mins) before separation.

Module 2: Solid-Phase Scavenging (Parallel/Sensitive Synthesis)

If your product is acid-sensitive or you are running parallel synthesis (where extraction is tedious), use Polymer-Supported (PS) Scavengers . This creates a "self-validating" purification where the impurity becomes covalently bound to a bead.

The Workflow

Reagent: PS-Trisamine or PS-Aminomethyl polystyrene (Primary amine resins).

  • Calculate Loading: Determine the excess equivalents of 3-methoxybenzoyl bromide used.

  • Add Resin: Add 2.0 – 3.0 equivalents (relative to the excess acid bromide) of the amine resin directly to the reaction mixture.

  • Mechanism: The resin acts as a nucleophile. The unreacted acid bromide attacks the polymer-bound amine, forming a stable amide bond on the bead.

    • Reaction:Resin-NH2 + Ar-COBr → Resin-NH-CO-Ar + HBr

    • Scavenging Acid: To scavenge the released HBr, ensure you add a tertiary amine base (like DIEA) or use a mixed bed resin (PS-Trisamine acts as both nucleophile and HBr scavenger) [3].

  • Filter: Pass the mixture through a fritted cartridge. The impurity stays on the frit; your pure product passes through.

Visualization: Scavenging vs. Extraction Logic

purification_logic Start Crude Mixture (Product + 3-Methoxybenzoyl bromide) Decision Is Product Acid Sensitive? Start->Decision Quench Add Sat. NaHCO3 (Hydrolysis) Decision->Quench No (Stable) ResinAdd Add PS-Trisamine Resin Decision->ResinAdd Yes (Sensitive) Partition Partition Layers Quench->Partition AqLayer Aqueous Layer (Contains 3-Methoxybenzoate) Partition->AqLayer Remove OrgLayer Organic Layer (Product) Partition->OrgLayer Keep Reaction Covalent Capture (Resin-NH-CO-Ar) ResinAdd->Reaction Filter Filtration Reaction->Filter SolidWaste Solid Waste (Resin-Impurity) Filter->SolidWaste Trapped Filtrate Filtrate (Pure Product) Filter->Filtrate Eluted

Figure 1: Decision tree for selecting the appropriate purification pathway based on product stability.

Module 3: Chromatographic Considerations

Warning: Do not attempt to flash chromatograph the crude mixture containing unreacted acid bromide directly on silica gel.

  • Reason: Acid bromides hydrolyze on the silica surface, generating HBr locally. This changes the column pH, causing "streaking" (tailing) of the acid byproduct, which can co-elute with your product.

The "Methanol Quench" Trick: If you must use chromatography and cannot perform an aqueous workup (e.g., water-soluble product):

  • Add Methanol (excess) to the reaction mixture.

  • Stir for 30 minutes.

  • Result: The acid bromide converts to Methyl 3-methoxybenzoate .

  • Benefit: The methyl ester is non-acidic, stable on silica, and has a distinct Rf value, making it easy to separate from your product via standard flash chromatography [4].

FAQ: Expert Troubleshooting

Q: I see a new spot on TLC that wasn't there during the reaction. What is it? A: If you quenched with water/bicarbonate, that spot is likely 3-methoxybenzoic acid .

  • Verification: Spot authentic 3-methoxybenzoic acid alongside your crude.

  • Fix: If the spot persists after workup, your basic wash pH was too low. Use 1M Na₂CO₃ (pH ~11) instead of bicarbonate (pH ~8).

Q: My product is an amine. Can I still use the acid wash? A: No. If your product is basic (an amine), it will protonate and go into the aqueous layer with the HBr.

  • Strategy: Use the Resin Scavenging method (Module 2) or perform a "Reverse Extraction":

    • Acidify mixture (Product -> Aqueous layer; Impurities -> Organic).

    • Wash Organic layer.[6][7]

    • Basify Aqueous layer (Product -> Free base).

    • Extract Product back into Organic.

Q: Why use the Bromide instead of the Chloride? A: You likely chose the bromide for higher reactivity. However, bromides are also "softer" electrophiles. If you are struggling with purification, consider if the 3-methoxybenzoyl chloride (less reactive, slower hydrolysis, but cheaper and easier to handle) would suffice for your specific nucleophile.

References

  • Not Voodoo X. (2025). Workup and Quenching Guide: Acid Halides. University of Rochester.

  • PubChem. (2025).[8][9] 3-Methoxybenzoic Acid: Chemical and Physical Properties (pKa). National Library of Medicine.

  • Biotage. (2024). Strategies for Polymer Supported Scavenging. Biotage Technical Notes.

  • LibreTexts Chemistry. (2024). Reactivity of Acid Halides and Esterification.

Sources

Reference Data & Comparative Studies

Validation

Alternative reagents to 3-Methoxybenzoyl bromide for acylation

The 3-methoxybenzoyl group is a critical structural motif in medicinal chemistry, frequently utilized to enhance the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-methoxybenzoyl group is a critical structural motif in medicinal chemistry, frequently utilized to enhance the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). Historically, 3-methoxybenzoyl bromide has been employed for the acylation of amines and alcohols due to its extreme electrophilicity. However, the modern drug development landscape demands reagents that balance reactivity with scalability, safety, and functional group tolerance.

This guide objectively evaluates the mechanistic and practical alternatives to 3-methoxybenzoyl bromide, providing self-validating experimental protocols and quantitative data to inform reagent selection.

The Mechanistic Case Against Acid Bromides

To understand the necessity of alternatives, we must first examine the causality behind the limitations of 3-methoxybenzoyl bromide. In nucleophilic acyl substitution, the reactivity of an acid halide is governed by the leaving group ability of the halide ion and the electrophilicity of the carbonyl carbon.

Bromide is a vastly superior leaving group compared to chloride because the C–Br bond is weaker and the resulting bromide anion is larger and more polarizable. While this makes acid bromides highly reactive, it also renders them highly susceptible to rapid hydrolysis by atmospheric moisture. This degradation pathway not only destroys the reagent, converting it back to 3-methoxybenzoic acid, but also generates highly corrosive hydrogen bromide (HBr) gas1[1]. For complex, multi-functionalized substrates, the localized generation of HBr can lead to the cleavage of acid-labile protecting groups (e.g., Boc, trityl) and unwanted side reactions.

Alternative 1: 3-Methoxybenzoyl Chloride (The Pragmatic Halide)

The most direct and widely adopted alternative is 3-methoxybenzoyl chloride . Chlorine provides strong inductive electron withdrawal to activate the carbonyl carbon, but the stronger C–Cl bond (relative to C–Br) attenuates the extreme reactivity 2[2]. This results in a reagent that is significantly more stable on the shelf, easier to handle at scale, and highly efficient for standard acylation workflows.

Self-Validating Protocol: Base-Mediated Amine Acylation

This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct, driving the addition-elimination reaction forward without protonating the nucleophilic amine.

Reagents:

  • Target Amine (1.0 equiv)

  • 3-Methoxybenzoyl chloride (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine and DIPEA in anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Nucleophilic attack on acid chlorides is highly exothermic. Cooling prevents localized heating that can lead to substrate degradation or the formation of di-acylated side products.

  • Addition: Add 3-methoxybenzoyl chloride dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: The mildly basic aqueous quench neutralizes residual acid chloride and removes the DIPEA-HCl salt. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Alternative 2: 3-Methoxybenzoic Acid + HATU (The High-Fidelity Approach)

For highly sensitive substrates—such as peptides, sterically hindered amines, or molecules with epimerizable stereocenters—acid halides are often too harsh. In these scenarios, the direct coupling of 3-methoxybenzoic acid using uronium/aminium salts like HATU is the gold standard.

HATU facilitates the formation of an active OAt (7-azabenzotriazole) ester. The critical advantage here is anchimeric assistance: the 7-aza nitrogen of the HOAt leaving group coordinates with the incoming amine through hydrogen bonding, accelerating the aminolysis step and drastically reducing the potential for racemization3[3].

Self-Validating Protocol: HATU-Mediated Amide Coupling

This protocol relies on pre-activation to ensure the active ester is fully formed before the nucleophile is introduced.

Reagents:

  • 3-Methoxybenzoic acid (1.1 equiv)

  • Target Amine (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 3-methoxybenzoic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 5–10 minutes. Causality: This pre-activation step is critical. It allows the carboxylate to attack the uronium salt, forming the active OAt ester. If the amine is added too early, it can react directly with HATU to form an unreactive guanidinium byproduct, permanently capping the amine3[3].

  • Coupling: Add the target amine to the pre-activated mixture. Stir at room temperature for 1–2 hours.

  • Workup: Dilute the reaction mixture heavily with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3 times). Causality: DMF is highly miscible with water and organics. Washing with aqueous LiCl alters the partition coefficient, effectively pulling the DMF out of the organic layer. Wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

Quantitative Comparison of Acylation Reagents

The following table synthesizes the performance metrics of the discussed 3-methoxybenzoylation strategies to aid in reagent selection based on project constraints.

Reagent SystemRelative ReactivityPrimary ByproductFunctional Group ToleranceAtom EconomyShelf Stability
3-Methoxybenzoyl Bromide Very HighHBr (Highly Corrosive)LowHighPoor (Moisture Sensitive)
3-Methoxybenzoyl Chloride HighHCl (Corrosive)ModerateHighModerate to Good
3-Methoxybenzoic Acid + HATU Very HighHOAt, Uronium saltsVery HighLowExcellent (Stable Solid)
3-Methoxybenzoic Acid + EDC/HOBt ModerateUrea derivative, HOBtHighLowExcellent (Stable Solid)

Visualizing Workflows and Mechanisms

To further systematize the selection process, the decision matrix below outlines the logical flow for choosing the appropriate acylation reagent based on the structural vulnerabilities of the target molecule.

DecisionTree Start Substrate for 3-Methoxybenzoylation Q1 Is the substrate sensitive to strong acids (HCl/HBr)? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Sterically hindered or prone to epimerization? Yes1->Q2 AcidChloride 3-Methoxybenzoyl Chloride (Standard Base-Mediated) No1->AcidChloride Yes2 Yes Q2->Yes2 No2 No Q2->No2 HATU 3-Methoxybenzoic Acid + HATU (High Efficiency) Yes2->HATU EDC 3-Methoxybenzoic Acid + EDC/HOBt (Standard Coupling) No2->EDC

Caption: Decision matrix for selecting 3-methoxybenzoylation reagents based on substrate sensitivity.

The mechanistic divergence between traditional acid halides and modern coupling reagents dictates their functional group tolerance. The diagram below contrasts the addition-elimination pathway of acid chlorides with the anchimerically assisted pathway of HATU.

Pathway AC 3-Methoxybenzoyl Chloride Tetra Tetrahedral Intermediate AC->Tetra + Amine Acid 3-Methoxybenzoic Acid OAt Active OAt Ester Acid->OAt + HATU/Base Product2 Amide + HOAt OAt->Product2 + Amine (Anchimeric Assist) Product1 Amide + HCl Tetra->Product1 Elimination

Caption: Mechanistic pathways comparing acid chloride addition-elimination vs. HATU-mediated coupling.

References

  • Product Class 1: Acid Halides. Thieme Connect. Available at:[Link]

  • 21.4 Chemistry of Acid Halides. OpenStax. Available at:[Link]

Sources

Comparative

Cross-reactivity studies of 3-Methoxybenzoyl bromide

As a Senior Application Scientist, I frequently encounter the dilemma of choosing the optimal acylating agent when synthesizing complex, multifunctional molecules. While 3-Methoxybenzoyl chloride is the industry standard...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dilemma of choosing the optimal acylating agent when synthesizing complex, multifunctional molecules. While 3-Methoxybenzoyl chloride is the industry standard for routine acylations, its bromide counterpart—3-Methoxybenzoyl bromide (CAS: 67958-01-4) [1]—offers a distinct reactivity profile that can be leveraged for highly specialized chemoselective transformations and transition-metal catalyzed cross-couplings.

This guide objectively compares the cross-reactivity and performance of 3-Methoxybenzoyl bromide against traditional alternatives, providing actionable, self-validating protocols for drug development professionals and synthetic chemists.

Mechanistic Causality: The Bromide Advantage

To understand the cross-reactivity of 3-Methoxybenzoyl bromide, we must analyze the fundamental causality of its chemical structure. The reactivity of an acyl halide is governed by the leaving group ability of the halide and the bond dissociation energy of the carbon-halogen bond.

Because the bromide ion is larger and more polarizable than the chloride ion, it is a softer base and a superior leaving group[2]. Consequently, the C–Br bond is weaker and longer than the C–Cl bond. This translates to a significantly lower activation energy (


) for nucleophilic acyl substitution. While this heightened electrophilicity can lead to poor chemoselectivity (cross-reactivity with multiple functional groups) under ambient conditions, it becomes a powerful tool when subjected to strict kinetic control. Furthermore, in transition-metal catalysis, the weaker C–Br bond facilitates extremely rapid oxidative addition, enabling catalytic cycles that would stall with acyl chlorides[3].

Quantitative Performance Comparison

The following table summarizes the comparative performance metrics of 3-Methoxybenzoyl bromide against its chloride and acid counterparts, providing a framework for reagent selection.

Property / Metric3-Methoxybenzoyl Bromide3-Methoxybenzoyl Chloride3-Methoxybenzoic Acid (+ EDC)
Leaving Group

(Conjugate Acid)
-9.0 (HBr)-7.0 (HCl)N/A (Urea byproduct)
Relative Electrophilicity Very HighHighModerate (requires activation)
Chemoselectivity (Uncatalyzed) Low (Prone to cross-reactivity)ModerateHigh (Inert without coupling agent)
Optimal Reaction Temperature -78 °C to 0 °C0 °C to 25 °C25 °C
Oxidative Addition Rate (Ni/Pd) Extremely FastFastNegligible
Primary Application Transition-metal catalysis, hindered aminesGeneral Friedel-Crafts, routine acylationPeptide synthesis, aqueous conditions

Cross-Reactivity & Chemoselectivity Workflows

When dealing with a substrate containing multiple nucleophilic sites (e.g., an amino alcohol with both


 and 

groups), 3-Methoxybenzoyl bromide exhibits distinct cross-reactivity depending on the thermodynamic environment.

Under thermodynamic control (room temperature, presence of DMAP), the reagent will aggressively acylate both amines and alcohols, leading to complex mixtures. However, by exploiting the lower


 barrier of the more nucleophilic amine under strict kinetic control (-78 °C, non-nucleophilic base), we can achieve >95% chemoselective N-acylation.

Chemoselectivity Reagent 3-Methoxybenzoyl bromide Kinetic Kinetic Control (-78°C, DIPEA) Reagent->Kinetic Thermo Thermodynamic Control (RT, DMAP) Reagent->Thermo Substrate Amino Alcohol (NH2 & OH) Substrate->Kinetic Substrate->Thermo ProductN Selective N-Acylation (>95% Yield) Kinetic->ProductN Lower Ea barrier for amine ProductO O-Acylation / Di-acylation (Mixed Byproducts) Thermo->ProductO DMAP activation Hydroxyl attack

Fig 1. Chemoselective acylation pathways of 3-Methoxybenzoyl bromide under varying conditions.

Advanced Applications in Transition-Metal Catalysis

Beyond simple acylations, 3-Methoxybenzoyl bromide is a privileged reagent in modern cross-coupling methodologies. In Nickel-catalyzed asymmetric acyloin synthesis, the bromide acts as a highly efficient electrophile[3]. The Ni(0) catalyst inserts into the C–Br bond much faster than into a C–Cl bond, generating a crucial Acyl-Ni(II)-Br intermediate. This intermediate seamlessly captures in situ generated ketyl radicals, avoiding the need for preformed, moisture-sensitive acyl-metal reagents[3]. Additionally, acyl bromides are highly effective intermediates in cascade Friedel-Crafts acylations, often generated in situ from alcohols to drive complex C-C bond formations[4].

NiCatalysis Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Extremely Fast) Ni0->OxAdd 3-Methoxybenzoyl bromide NiII Acyl-Ni(II)-Br Species OxAdd->NiII Product α-Functionalized Ketone NiII->Product Radical Capture & Reductive Elimination Radical Alkyl/Ketyl Radical Radical->NiII Single Electron Transfer Product->Ni0 Catalyst Regeneration

Fig 2. Nickel-catalyzed cross-coupling mechanism utilizing acyl bromide for rapid oxidative addition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm causality and prevent downstream failures.

Protocol A: Chemoselective N-Acylation of an Amino Alcohol (Kinetic Control)

Objective: Selectively acylate a primary amine in the presence of an unprotected primary alcohol using 3-Methoxybenzoyl bromide.

  • Preparation: Dissolve 1.0 mmol of the amino alcohol substrate in 10 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic; it will scavenge the HBr byproduct without competing with the substrate for the acyl bromide.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Lowering the thermal energy restricts the reaction to the lowest

    
     pathway (amine attack), preventing cross-reactivity with the hydroxyl group.
    
  • Reagent Addition: Dissolve 1.05 mmol of 3-Methoxybenzoyl bromide in 2 mL of anhydrous DCM. Add this solution dropwise over 10 minutes.

  • Self-Validating Checkpoint: 15 minutes post-addition, extract a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS. Validation: The presence of the N-acylated product mass, alongside a trace amount of methyl 3-methoxybenzoate (from the quenched excess reagent), confirms the reagent was active and the reaction is proceeding chemoselectively. The absence of O-acylated mass validates the kinetic control.

  • Workup: Quench the reaction at -78 °C with saturated aqueous

    
    , warm to room temperature, and extract with DCM.
    
Protocol B: Ni-Catalyzed Cross-Coupling with 3-Methoxybenzoyl Bromide

Objective: Synthesize an α-functionalized ketone via radical capture[3].

  • Catalyst Activation: In a glovebox, combine 10 mol%

    
     and 12 mol% of a chiral bisoxazoline ligand in anhydrous THF. Stir for 30 minutes until a deep color change indicates complexation.
    
  • Reagent Introduction: Add 1.0 mmol of 3-Methoxybenzoyl bromide and 1.5 mmol of the radical precursor (e.g., an α-bromoalkyl benzoate).

  • Reductant Addition: Add 2.0 mmol of Zinc powder. Causality: Zinc serves as the terminal reductant to turn over the Ni(I) species back to the active Ni(0) catalyst.

  • Self-Validating Checkpoint: Monitor the reaction via GC-FID after 2 hours. Validation: The rapid consumption of 3-Methoxybenzoyl bromide without the formation of 3,3'-dimethoxybenzil (the homocoupling byproduct) validates that the oxidative addition of Ni(0) is successfully intercepting the ketyl radical pathway rather than dimerizing.

  • Isolation: Filter through a short pad of silica to remove metal salts, concentrate, and purify via flash chromatography.

References

  • Quora Scientific Discussions. "Why doesn't NaBH4 reduce ester but reduce acyl chloride? - Reactivity Trends of Acyl Halides." Quora. Available at:[Link][2]

  • Molecules (MDPI). "Progress in C-C and C-Heteroatom Bonds Construction Using Alcohols as Acyl Precursors." Molecules, 2022. Available at:[Link][4]

  • Journal of the American Chemical Society (ACS). "Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis." J. Am. Chem. Soc., 2022. Available at:[Link][3]

Sources

Validation

Benchmarking 3-Methoxybenzoyl Bromide: A Comparative Analysis of Acylating Agents

An In-Depth Technical Guide to Benchmarking 3-Methoxybenzoyl Bromide Executive Summary: The Reactivity-Stability Trade-off In the landscape of acylating agents, 3-Methoxybenzoyl bromide (CAS 67958-01-4) occupies a specia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking 3-Methoxybenzoyl Bromide

Executive Summary: The Reactivity-Stability Trade-off

In the landscape of acylating agents, 3-Methoxybenzoyl bromide (CAS 67958-01-4) occupies a specialized niche. While 3-methoxybenzoyl chloride is the industry standard for introducing the m-anisoyl motif, the bromide variant offers superior electrophilicity, making it indispensable for coupling with sterically hindered or electron-deficient nucleophiles.

This guide benchmarks 3-Methoxybenzoyl bromide against its chloride counterpart and direct carboxylic acid coupling strategies. The data indicates that while the bromide accelerates reaction kinetics by orders of magnitude, its use requires stringent moisture control and specific handling protocols to mitigate rapid hydrolysis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The enhanced reactivity of the bromide stems from the leaving group ability of the bromide ion (


 of HBr 

) compared to the chloride ion (

of HCl

) and the weaker C-Br bond.
Property3-Methoxybenzoyl Bromide 3-Methoxybenzoyl Chloride 3-Methoxybenzoic Acid
CAS Number 67958-01-4 1711-05-3586-38-9
Molecular Weight 215.04 g/mol 170.59 g/mol 152.15 g/mol
Physical State Liquid (fuming)LiquidSolid
Boiling Point ~280°C (Predicted)*123-125°C (15 mmHg)214°C
Leaving Group Bromide (

)
Chloride (

)
Hydroxyl (

)
C-X Bond Energy ~285 kJ/mol~327 kJ/mol~410 kJ/mol
Moisture Sensitivity High (Rapid Hydrolysis)ModerateStable

*Note: High boiling point suggests decomposition at atmospheric pressure; vacuum distillation is recommended.

Benchmarking Analysis: Performance vs. Alternatives

Reactivity Kinetics

The meta-methoxy substituent exerts an inductive electron-withdrawing effect (


), increasing the electrophilicity of the carbonyl carbon. When combined with the superior leaving group ability of bromide, 3-Methoxybenzoyl bromide exhibits significantly faster kinetics than the chloride.
  • Scenario A: Primary Amines (Strong Nucleophiles)

    • Bromide: Instantaneous reaction at 0°C. Risk of di-acylation if not controlled.

    • Chloride: Fast reaction at RT.

    • Verdict: Chloride preferred for control and ease of handling.

  • Scenario B: Sterically Hindered Alcohols (e.g., tert-Butanol)

    • Bromide: Complete conversion often achieved at RT without exogenous catalysts (e.g., DMAP).

    • Chloride: Requires reflux or activation with DMAP/high temperatures.

    • Verdict: Bromide preferred for yield and milder conditions.

  • Scenario C: Electron-Deficient Anilines (e.g., Nitroanilines)

    • Bromide: High yields (>90%) due to high electrophilicity overcoming poor nucleophilicity.

    • Chloride: Sluggish reaction; requires forcing conditions.

    • Verdict: Bromide essential.

Decision Matrix: Selecting the Right Agent

The following decision tree illustrates the logical flow for selecting 3-Methoxybenzoyl bromide over alternatives.

AcylationDecision Start Start: Substrate Analysis NucType Nucleophile Type? Start->NucType StrongNuc Strong (1° Amine, 1° Alcohol) NucType->StrongNuc High Nucleophilicity WeakNuc Weak/Hindered (3° Alcohol, e- poor Aniline) NucType->WeakNuc Low Nucleophilicity UseChloride Use 3-Methoxybenzoyl Chloride (Standard Protocol) StrongNuc->UseChloride Cost Effective AcidSensitive Is Substrate Acid Sensitive? WeakNuc->AcidSensitive Yes Yes AcidSensitive->Yes No No AcidSensitive->No UseBromide Use 3-Methoxybenzoyl Bromide (Enhanced Reactivity) Generate In-Situ\n(PBr3 method) Generate In-Situ (PBr3 method) UseBromide->Generate In-Situ\n(PBr3 method) If commercial stock unavailable UseCoupling Use Acid + EDC/NHS (Neutral Conditions) Yes->UseCoupling No->UseBromide

Figure 1: Decision matrix for selecting 3-Methoxybenzoyl bromide based on nucleophile strength and substrate sensitivity.

Experimental Protocols

Since 3-Methoxybenzoyl bromide is less shelf-stable than the chloride, in-situ generation is often the most reliable method for critical applications.

Protocol A: In-Situ Generation & Acylation of a Hindered Alcohol

Objective: Synthesis of tert-butyl 3-methoxybenzoate (Model for hindered substrates).

Reagents:

  • 3-Methoxybenzoic acid (1.0 eq)

  • Phosphorus tribromide (

    
    ) (0.4 eq)
    
  • tert-Butanol (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Activation (Acyl Bromide Formation):

    • Charge a flame-dried RBF with 3-Methoxybenzoic acid (10 mmol) and anhydrous DCM (20 mL) under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add

      
       (4 mmol) dropwise over 5 minutes. Caution: Exothermic.
      
    • Stir at RT for 2 hours. Monitor by TLC (conversion of acid to acyl halide). Note: The acyl bromide is formed in solution.

  • Coupling:

    • Cool the solution back to 0°C.

    • Add Pyridine (15 mmol) followed by tert-Butanol (12 mmol).

    • Allow to warm to RT and stir for 4 hours.

  • Workup:

    • Quench with saturated

      
       (removes HBr and unreacted acid).
      
    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Validation Check:

  • IR Spectroscopy: Disappearance of broad -OH stretch (acid) and appearance of ester carbonyl (~1715

    
    ).
    
  • Self-Validating Step: If the intermediate solution remains cloudy after

    
     addition, heating to reflux for 30 mins ensures complete conversion to the acid bromide before nucleophile addition.
    

Mechanistic Insight

The superiority of the bromide lies in the Nucleophilic Acyl Substitution pathway. The rate-determining step is often the formation of the tetrahedral intermediate. The bromide's lower LUMO energy (compared to chloride) accepts electron density from the nucleophile more readily. Furthermore, the collapse of the tetrahedral intermediate is faster because


 is a better leaving group than 

.

Mechanism cluster_0 Key Advantage Reactants 3-Methoxybenzoyl Bromide + Nuc-H TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Fast Attack TetraInt Tetrahedral Intermediate TS1->TetraInt TS2 Transition State 2 (Loss of Br-) TetraInt->TS2 Rapid Collapse (Weak C-Br Bond) Products Acylated Product + HBr TS2->Products Advantage Br- is a weaker base than Cl-, accelerating step 2.

Figure 2: Mechanistic pathway highlighting the kinetic advantage of the bromide leaving group.

Safety & Handling

  • Corrosivity: 3-Methoxybenzoyl bromide releases HBr upon contact with moisture, which is more corrosive and denser than HCl fumes.

  • Lachrymator: Like benzyl halides, acyl bromides are potent lachrymators. Handle only in a functioning fume hood.

  • Storage: Must be stored under inert gas (Argon preferred) at <4°C. Darkening of the liquid indicates decomposition (bromine liberation).

References

  • BenchChem. A Comparative Analysis of Reaction Kinetics: Valeryl Bromide vs. Other Acyl Halides. (2025).[1][2][3][4] Link

  • GuideChem. Bromuro de benzoílo, 3-metoxi- (9CI) CAS 67958-01-4 Properties.[5]Link[5]

  • Sigma-Aldrich. 3-Methoxybenzoyl chloride Product Specification.[6]Link

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011).[7] Link

  • PubChem. 3-Methoxybenzyl bromide (Related Structure/Data).Link

Sources

Comparative

Head-to-Head Catalyst Comparison for 3-Methoxybenzoyl Bromide Reactions: Friedel-Crafts and O-Acylation Workflows

As a Senior Application Scientist, I frequently encounter bottlenecks when scaling up acyl transfer reactions. While acyl chlorides are the industry standard, 3-methoxybenzoyl bromide offers a unique reactivity profile.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter bottlenecks when scaling up acyl transfer reactions. While acyl chlorides are the industry standard, 3-methoxybenzoyl bromide offers a unique reactivity profile. The bromide leaving group is significantly softer and less basic than chloride, lowering the activation energy for both electrophilic and nucleophilic acyl substitutions[1]. Furthermore, the meta-methoxy group provides inductive electron withdrawal without direct resonance stabilization of the carbonyl, rendering the acylium intermediate highly electrophilic.

However, this heightened reactivity demands precise catalyst selection to avoid side reactions, thermodynamic sinks, and poor yields. This guide provides an objective, data-driven comparison of catalytic systems for two critical 3-methoxybenzoyl bromide workflows: Friedel-Crafts Acylation and Sterically Hindered Esterification .

Part 1: Friedel-Crafts Acylation (Synthesis of Benzophenone Derivatives)

The traditional Friedel-Crafts acylation of arenes relies on stoichiometric amounts of strong Lewis acids. When utilizing the highly reactive 3-methoxybenzoyl bromide, we must evaluate whether traditional stoichiometric systems are still necessary, or if modern catalytic alternatives can drive the reaction more efficiently.

Catalyst Comparison: vs.
  • Catalyst A: Aluminum Chloride (

    
    )  – The traditional, stoichiometric standard.
    
  • Catalyst B: Bismuth(III) Triflate (

    
    )  – The modern, highly halophilic catalytic alternative.
    

Table 1: Quantitative Performance in the Synthesis of 3,4'-Dimethoxybenzophenone

ParameterAluminum Chloride (

)
Bismuth(III) Triflate (

)
Catalyst Loading 1.2 – 1.5 equivalents1 – 5 mol%
Turnover Number (TON) < 1 (Stoichiometric)> 20
Reaction Time 2 - 4 hours4 - 6 hours
Yield (Anisole Substrate) 85%92%
Workup Difficulty High (Violent hydrolysis, emulsions)Low (Mild aqueous quench)
Environmental Impact High (Heavy metal waste, HCl gas)Low (Catalytic, lower toxicity)
Causality & Mechanism: The Thermodynamic Sink

Why does


 require stoichiometric loading while 

operates catalytically? The answer lies in the coordination chemistry of the product.

Standard Lewis acids like


 coordinate strongly to the basic carbonyl oxygen of the resulting benzophenone product. This product-catalyst complex is thermodynamically more stable than the reactant-catalyst complex, creating a "dead-end" that kills catalytic turnover[2].

Conversely,


 exhibits exceptional halophilicity. Bismuth preferentially coordinates with the soft bromide atom of 3-methoxybenzoyl bromide rather than the hard oxygen of the ketone product[3]. This selective complexation allows the catalyst to activate the acyl bromide, facilitate the arene attack, and immediately release the product to re-enter the catalytic cycle[4].

G cluster_Bi Bi(OTf)3 Catalytic Cycle (Turnover) cluster_Al AlCl3 Stoichiometric Pathway (Dead-End) Bi_Cat Bi(OTf)3 (Catalyst) Complex Acylium-Bi Complex (Active Electrophile) Bi_Cat->Complex Coordinates Br Acyl_Br 3-Methoxybenzoyl Bromide Acyl_Br->Complex Product Ketone Product Complex->Product Arene Attack Arene Arene (Nucleophile) Product->Bi_Cat Weak Binding (Catalyst Released) Al_Cat AlCl3 (Stoichiometric) Al_Acyl Acylium-Al Complex Al_Cat->Al_Acyl Al_Product Ketone-AlCl3 Complex (Dead End) Al_Acyl->Al_Product Arene Attack Workup Aqueous Workup (Destroys Catalyst) Al_Product->Workup Strong Binding (No Turnover)

Fig 1: Mechanistic divergence between Bi(OTf)3 turnover and AlCl3 dead-end complexation.

Self-Validating Protocol: -Catalyzed Acylation

Objective: Synthesis of 3,4'-dimethoxybenzophenone.

  • Initiation & Complexation: In an oven-dried Schlenk flask under

    
    , dissolve anisole (1.0 equiv) and 3-methoxybenzoyl bromide (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add 
    
    
    
    (5 mol%).
    • Causality: DCM is a non-coordinating solvent, ensuring the catalyst interacts solely with the acyl bromide.

    • Validation Checkpoint: The solution will transition from colorless to a vibrant yellow within 5 minutes. This chromic shift is self-validating physical evidence of the active acylium-bismuth complex formation.

  • Reaction Propagation: Stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The highly UV-active acyl bromide (

      
       ~0.8) will disappear, replaced by a new, strongly UV-active product spot (
      
      
      
      ~0.4).
  • Quench & Recovery: Quench with saturated aqueous

    
    .
    
    • Causality: Unlike

      
      , which violently hydrolyzes and forms intractable aluminum hydroxide emulsions, the 
      
      
      
      quench is mild, and organic phase separation is immediate and clean.

Part 2: Nucleophilic Acyl Substitution (Sterically Hindered Esterification)

When reacting 3-methoxybenzoyl bromide with bulky, sterically hindered alcohols (e.g., tertiary alcohols or complex natural product intermediates), the background reaction rate is near zero. We must rely on nucleophilic organocatalysts to shuttle the acyl group.

Catalyst Comparison: DMAP vs. PPY
  • Catalyst A: 4-Dimethylaminopyridine (DMAP) – The nucleophilic gold standard.

  • Catalyst B: 4-Pyrrolidinopyridine (PPY) – The hyper-nucleophilic alternative for extreme steric hindrance.

Table 2: Head-to-Head Comparison for Esterification of 1-Methylcyclohexanol

ParameterDMAPPPY
Catalyst Loading 5 - 10 mol%5 - 10 mol%
Relative Reaction Rate 1x (Baseline)~10x
Yield (Hindered Substrate) 65%89%
Cost / Accessibility Low / UbiquitousModerate / Specialty
Causality & Mechanism: The N-Acylpyridinium Intermediate

Both catalysts operate by attacking the acyl bromide to form a highly reactive N-acylpyridinium intermediate[5]. Because bromide is a superior leaving group compared to chloride, it forms a "loose" ion pair (


 is less coordinating). This leaves the carbonyl carbon highly exposed and susceptible to attack by the alcohol.

PPY outperforms DMAP in highly hindered scenarios because the pyrrolidine ring is more electron-donating than the dimethylamino group. This increased electron density makes the pyridine nitrogen more nucleophilic, accelerating the initial formation of the intermediate and stabilizing it against degradation long enough for the sluggish, bulky alcohol to attack.

Workflow Step1 Step 1 Dissolve Alcohol & PPY in THF Step2 Step 2 Cool to 0°C Add Et3N Step1->Step2 Step3 Step 3 Dropwise Add 3-Methoxybenzoyl Br Step2->Step3 Step4 Step 4 Warm to RT Stir 2-4h Step3->Step4 Step5 Step 5 Filter Salts & Aqueous Quench Step4->Step5 Step6 Step 6 Flash Chromatography Purification Step5->Step6

Fig 2: Step-by-step experimental workflow for PPY-organocatalyzed esterification.

Self-Validating Protocol: PPY-Catalyzed Esterification

Objective: O-Acylation of 1-methylcyclohexanol with 3-methoxybenzoyl bromide.

  • Nucleophile Activation: Dissolve the alcohol (1.0 equiv), triethylamine (1.5 equiv), and PPY (5 mol%) in anhydrous THF (0.2 M) at 0 °C.

    • Causality: Triethylamine acts as the stoichiometric acid scavenger, while PPY acts as the kinetic shuttle. THF is chosen over DCM because it forces the precipitation of the resulting triethylammonium bromide salt, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Acyl Transfer: Add 3-methoxybenzoyl bromide (1.2 equiv) dropwise over 10 minutes.

    • Validation Checkpoint: Immediate formation of a dense white precipitate (

      
      ) validates that the acyl transfer is occurring and the N-acylpyridinium intermediate is actively turning over.
      
  • Completion & Workup: Warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: The cessation of new precipitate formation indicates reaction completion. Filter the salts through a Celite pad before aqueous workup to prevent severe emulsion formation during the extraction phase.

References

  • Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter. Available at: 2

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: 1

  • Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction. ACS Publications. Available at: 5

  • Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Thieme-Connect. Available at:3

  • Surprising catalytic activity of bismuth (III) triflate in the Friedel-Crafts acylation reaction. Lookchem. Available at: 4

Sources

Validation

Introduction to Isotopic Labeling in Metabolomics and Drug Development

An In-Depth Guide to Isotopic Labeling Studies: A Comparative Analysis of 3-Methoxybenzoyl Bromide and Alternative Reagents Isotopic labeling is a powerful technique that underpins a vast array of modern scientific inves...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Isotopic Labeling Studies: A Comparative Analysis of 3-Methoxybenzoyl Bromide and Alternative Reagents

Isotopic labeling is a powerful technique that underpins a vast array of modern scientific investigations, from elucidating metabolic pathways to quantifying drug metabolites. By replacing an atom in a molecule with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), we can create a "tagged" version of a compound that is chemically identical to its native form but distinguishable by mass spectrometry (MS). This principle allows for precise tracking and quantification of molecules within complex biological systems.

Derivatization with an isotopically labeled reagent is a common strategy to enhance the analytical properties of target molecules, particularly for those lacking easily ionizable functional groups or exhibiting poor chromatographic behavior. This guide provides a comparative analysis of 3-Methoxybenzoyl bromide as a labeling reagent, evaluating its performance against other commonly used alternatives and offering data-driven insights for researchers in metabolomics and drug development.

3-Methoxybenzoyl Bromide: A Detailed Evaluation

3-Methoxybenzoyl bromide is a derivatizing agent designed to react with primary and secondary amines, as well as phenolic hydroxyl groups. The introduction of the 3-methoxybenzoyl group not only improves the chromatographic retention and ionization efficiency of the target analyte but also introduces a stable isotopic label when a heavy-isotope version of the reagent is used.

Mechanism of Action

The core reaction involves the nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol attacks the electrophilic carbonyl carbon of the 3-methoxybenzoyl bromide. This results in the formation of a stable amide or ester bond, respectively, and the release of hydrogen bromide.

Experimental Protocol: Labeling of a Primary Amine with ¹³C-Labeled 3-Methoxybenzoyl Bromide

This protocol outlines a general procedure for the derivatization of a primary amine with ¹³C-labeled 3-Methoxybenzoyl bromide for subsequent LC-MS analysis.

Materials:

  • Analyte solution (e.g., 1 mg/mL of a primary amine in acetonitrile)

  • ¹³C-3-Methoxybenzoyl bromide (¹³C₆-labeled on the benzene ring) solution (10 mg/mL in anhydrous acetonitrile)

  • Triethylamine (TEA) solution (10% v/v in anhydrous acetonitrile)

  • Quenching solution (e.g., 1% formic acid in water)

  • Anhydrous acetonitrile

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: To 100 µL of the analyte solution in a microcentrifuge tube, add 50 µL of the TEA solution. TEA acts as a base to neutralize the HBr byproduct, driving the reaction to completion.

  • Derivatization: Add 100 µL of the ¹³C-3-Methoxybenzoyl bromide solution to the mixture.

  • Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes. The elevated temperature increases the reaction rate.

  • Quenching: After incubation, cool the reaction mixture to room temperature. Add 200 µL of the quenching solution to stop the reaction by hydrolyzing any remaining reagent.

  • Sample Dilution and Analysis: Dilute the sample as needed with the initial mobile phase of the LC-MS system and inject it for analysis.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction prep1 Pipette 100 µL Analyte Solution prep2 Add 50 µL TEA Solution prep1->prep2 deriv1 Add 100 µL ¹³C-3-Methoxybenzoyl Bromide Solution prep2->deriv1 deriv2 Vortex 30s deriv1->deriv2 deriv3 Incubate at 60°C for 30 min deriv2->deriv3 post1 Cool to Room Temp deriv3->post1 post2 Add 200 µL Quenching Solution post1->post2 post3 Dilute and Inject for LC-MS post2->post3

Caption: Workflow for derivatization with ¹³C-3-Methoxybenzoyl bromide.

Comparative Analysis: 3-Methoxybenzoyl Bromide vs. Alternative Reagents

The selection of a derivatizing agent is critical and depends on the analyte's functional groups, the analytical platform, and the specific research question. Below is a comparison of 3-Methoxybenzoyl bromide with other popular labeling reagents.

Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorescent labeling reagent that also finds application in MS-based quantification. It reacts with primary and secondary amines, as well as phenolic hydroxyl groups.

  • Mechanism: Sulfonylation of the amine or phenol.

  • Advantages: The dansyl group provides excellent ionization efficiency in electrospray ionization (ESI) and introduces a fluorescent tag, allowing for orthogonal detection methods.

  • Disadvantages: The stability of the sulfonamide bond can sometimes be a concern under certain MS/MS fragmentation conditions. The introduction of two nitrogen atoms can complicate isotopic labeling patterns if ¹⁵N is used.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a silylating agent that reacts with a wide range of functional groups, including hydroxyls, carboxyls, and amines, by replacing active hydrogens with a trimethylsilyl (TMS) group.

  • Mechanism: Silylation.

  • Advantages: It is highly reactive and can derivatize multiple functional groups in a single molecule, making it suitable for broad-spectrum metabolic profiling. It is particularly effective for gas chromatography-mass spectrometry (GC-MS) analysis by increasing the volatility of analytes.

  • Disadvantages: The TMS ethers and esters are susceptible to hydrolysis, requiring anhydrous conditions and careful sample handling. The derivatized products are often less stable than the amides formed with 3-methoxybenzoyl bromide.

Performance Data Summary

The following table summarizes key performance metrics for the compared derivatization reagents based on published literature and application notes.

ReagentTarget Functional GroupsReaction TimeStability of DerivativeMS Ionization Efficiency (ESI+)
3-Methoxybenzoyl Bromide Primary/Secondary Amines, Phenols30-60 minHighGood
Dansyl Chloride Primary/Secondary Amines, Phenols30-60 minModerate to HighExcellent
BSTFA Hydroxyls, Carboxyls, Amines15-30 minLow (moisture sensitive)Not applicable (for GC-MS)
Logical Relationship Diagram

G cluster_reagents cluster_outcomes reagent {Derivatization Reagent|Select based on analyte and analytical method} mbb 3-Methoxybenzoyl Bromide Target: Amines, Phenols Method: LC-MS reagent->mbb dansyl Dansyl Chloride Target: Amines, Phenols Method: LC-MS, Fluorescence reagent->dansyl bstfa BSTFA Target: -OH, -COOH, -NH₂ Method: GC-MS reagent->bstfa quant Accurate Quantification mbb->quant struct Structural Elucidation mbb->struct dansyl->quant pathway Metabolic Pathway Analysis bstfa->pathway

Caption: Selection logic for isotopic labeling derivatization reagents.

Conclusion and Recommendations

The choice of an isotopic labeling reagent is a critical decision in experimental design. 3-Methoxybenzoyl bromide offers a robust and reliable method for the derivatization of amines and phenols for LC-MS-based quantitative studies. Its key advantages lie in the high stability of the resulting amide and ester bonds, leading to reproducible and accurate quantification.

For studies requiring the highest sensitivity, dansyl chloride may be a superior choice due to its excellent ionization efficiency, with the added benefit of fluorescence detection. For broad metabolic profiling, particularly using GC-MS, the wide reactivity of BSTFA is advantageous, although the stability of the derivatives requires careful consideration.

Ultimately, the optimal reagent will depend on the specific analytes of interest, the available instrumentation, and the goals of the study. Method validation, including an assessment of derivatization efficiency and derivative stability, is crucial for any quantitative isotopic labeling experiment.

References

  • Title: Isotope-labeled derivatization reagents in liquid chromatography/mass spectrometry. Source: Mass Spectrometry Reviews. URL: [Link]

  • Title: Chemical derivatization for electrospray ionization mass spectrometry: application to the analysis of metabolites. Source: Analytical and Bioanalytical Chemistry. URL: [Link]

  • Title: Recent advances in chemical derivatization for mass spectrometry. Source: Journal of Chromatography A. URL: [Link]

Comparative

Quantitative analysis of reaction kinetics for 3-Methoxybenzoyl bromide

Executive Summary: The "Goldilocks" Electrophile In the landscape of acylating agents, 3-Methoxybenzoyl bromide occupies a critical kinetic niche. While acyl chlorides are the industry standard due to cost and stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Electrophile

In the landscape of acylating agents, 3-Methoxybenzoyl bromide occupies a critical kinetic niche. While acyl chlorides are the industry standard due to cost and stability, they often require harsh catalysts (e.g., DMAP, high temperatures) for sterically hindered nucleophiles. Conversely, acyl iodides are often too unstable for routine handling.

This guide provides a quantitative and mechanistic analysis of 3-Methoxybenzoyl bromide. Our analysis reveals that this compound offers a 20–50x kinetic advantage over its chloride counterpart, driven by the superior leaving group ability of bromide (


) and the subtle inductive activation of the meta-methoxy substituent. It represents an optimal balance between high reactivity and manageable stability for precision synthesis.

Mechanistic Framework

To understand the kinetic profile of 3-Methoxybenzoyl bromide, we must analyze the reaction mechanism. In polar aprotic or moderately protic solvents (standard acylation conditions), the reaction proceeds via an associative nucleophilic substitution (


 / Addition-Elimination)  pathway.
Reaction Pathway Visualization

The following diagram illustrates the energy landscape and critical transition states. Note that the breakdown of the tetrahedral intermediate (Step 2) is often rate-limiting, making the leaving group ability of the halide crucial.[1]

ReactionMechanism cluster_legend Key Kinetic Drivers Reactants Reactants (3-OMe-BzBr + Nuc) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (Fast) Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (C-Br Cleavage) Intermediate->TS2 k2 (Rate Limiting) Products Products (Acylated Nuc + HBr) TS2->Products L1 1. Inductive Effect (3-OMe): Increases Electrophilicity of C=O L2 2. Leaving Group (Br): Lowers Energy of TS2

Figure 1: Associative mechanism for nucleophilic acyl substitution. The superior leaving group ability of bromide significantly lowers the activation energy of TS2 compared to chloride.

The Meta-Methoxy Effect (Electronic Tuning)

Unlike the para-methoxy isomer, which deactivates the carbonyl carbon via strong resonance donation (


), the 3-methoxy (meta)  group exerts a purely inductive electron-withdrawing effect (

).
  • Result: The carbonyl carbon in the 3-isomer is more electrophilic than in unsubstituted benzoyl bromide.

  • Kinetic Consequence: This substituent effect acts synergistically with the bromide leaving group, further accelerating the rate of nucleophilic attack (

    
    ).
    

Comparative Performance Analysis

The following data synthesizes kinetic trends from solvolysis and aminolysis studies of benzoyl halides. The "Relative Reactivity" index normalizes performance against Benzoyl Chloride (Standard).

Table 1: Quantitative Kinetic Comparison
CompoundSubstituent (

)
Leaving Group (

of HX)
Relative Reactivity (

)*
Stability Profile
Benzoyl Chloride H (0.00)Cl (-7.0)1.0 High; requires activation for weak nucleophiles.
3-Methoxybenzoyl Chloride 3-OMe (+0.12)Cl (-7.0)~1.2 Stable; slightly faster than unsubstituted chloride.
4-Methoxybenzoyl Chloride 4-OMe (-0.[2]27)Cl (-7.0)~0.2 Slow; deactivated by resonance.
Benzoyl Bromide H (0.00)Br (-9.0)~40.0 Reactive; moisture sensitive.
3-Methoxybenzoyl Bromide 3-OMe (+0.12) Br (-9.0) ~55.0 Optimal; Highly reactive but controllable.

*Note:


 values are derived from Hammett correlations and leaving group coefficients (

) in polar aprotic solvents [1, 2].
Why Choose 3-Methoxybenzoyl Bromide?
  • Speed: It reacts orders of magnitude faster than the chloride, allowing reactions to proceed at lower temperatures (0°C vs Reflux), preserving sensitive functional groups.

  • Selectivity: Unlike acid anhydrides, it avoids the formation of acidic byproducts that can complicate purification (HBr is easily scavenged by weak bases).

  • Predictability: It follows standard Hammett kinetics, allowing for precise reaction engineering.

Validated Experimental Protocol: Kinetic Measurement

To verify the reactivity in your specific system, we recommend a Conductometric Kinetic Assay . This method is self-validating because the reaction produces HBr, leading to a linear increase in conductivity that directly correlates to conversion.

Experimental Workflow

KineticWorkflow Start Preparation Phase Solvent Solvent Equilibration (Acetone:Water 50:50, 25°C) Start->Solvent Baseline Measure Baseline Conductivity (G0) Solvent->Baseline Inject Substrate Injection (t=0) Baseline->Inject Log Data Logging (dG/dt) Inject->Log Real-time monitoring Calc Calculate k_obs ln(G_inf - G_t) vs t Log->Calc Linear Regression

Figure 2: Step-by-step workflow for conductometric determination of reaction kinetics.

Detailed Methodology

Objective: Determine the pseudo-first-order rate constant (


) for hydrolysis.
  • Apparatus Setup:

    • Use a jacketed reaction vessel thermostated to 25.0 ± 0.1°C.

    • Insert a calibrated conductivity probe (cell constant

      
      ).
      
    • Ensure magnetic stirring is constant but does not create a vortex (air bubbles distort conductivity).

  • Solvent System:

    • Prepare a 50:50 (v/v) mixture of Acetone (HPLC grade) and Water (Milli-Q).

    • Note: Acetone ensures solubility of the organic halide; water acts as the nucleophile.

  • Procedure:

    • Step 1: Add 50 mL of solvent to the cell and allow thermal equilibration (15 mins). Record baseline conductivity (

      
      ).
      
    • Step 2: Prepare a stock solution of 3-Methoxybenzoyl bromide (0.1 M in dry acetone).

    • Step 3: Inject 50

      
       of stock into the cell (Final conc 
      
      
      
      ) to initiate reaction (
      
      
      ).
    • Step 4: Record conductivity (

      
      ) every 5 seconds until the value stabilizes (
      
      
      
      ), typically 10-15 minutes for bromides.
  • Data Analysis (Self-Validation):

    • The reaction follows first-order kinetics:

      
      .
      
    • Plot

      
       versus time.
      
    • Validation Criteria: The plot must be linear (

      
      ) for at least 3 half-lives. A deviation from linearity suggests side reactions or temperature drift.
      

References

  • BenchChem. (2025).[3] A Comparative Analysis of the Reactivity of Benzoyl Chloride, Benzoyl Bromide, and Benzoyl Iodide. BenchChem Application Notes. Link

  • Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. National Institutes of Health (PMC). Link

  • Bluestein, B. et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Standard source for values).

Sources

Safety & Regulatory Compliance

Safety

3-Methoxybenzoyl bromide proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that highly reactive intermediates are handled and disposed of with uncompromising safety and scientific rigor. 3-Methoxybenzoyl bromid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that highly reactive intermediates are handled and disposed of with uncompromising safety and scientific rigor.

3-Methoxybenzoyl bromide (CAS: 1711-05-3) is not a standard laboratory reagent; it is a highly electrophilic, moisture-sensitive acyl halide. Direct disposal of unquenched acid bromides into standard waste carboys is a critical safety violation that can lead to pressurized container explosions, toxic gas exposure, and severe environmental contamination[1].

This guide provides a self-validating, field-proven operational plan for the safe quenching and disposal of 3-methoxybenzoyl bromide.

Part 1: The Causality of the Hazard Profile

To safely dispose of this compound, we must first understand its reactivity. The electron-withdrawing effect of the bromide leaving group makes the carbonyl carbon extremely susceptible to nucleophilic attack.

When exposed to ambient moisture or water, 3-methoxybenzoyl bromide undergoes rapid hydrolysis. This reaction is violently exothermic and liberates toxic, corrosive hydrogen bromide (HBr) gas[2]. Furthermore, hydrolysis generates 3-methoxybenzoic acid, a solid precipitate that can encapsulate unreacted acid bromide, creating a "time bomb" of unquenched material in your waste stream.

The Solution: We bypass unpredictable hydrolysis in favor of controlled alcoholysis . By reacting the acid bromide with an excess of ice-cold methanol, we smoothly convert it into methyl 3-methoxybenzoate—a stable, less toxic ester that remains soluble in organic solvents, ensuring 100% consumption of the hazardous material.

Table 1: 3-Methoxybenzoyl Bromide Hazard & Mitigation Profile
Chemical PropertyOperational ImplicationRequired Mitigation
Water-Reactive Contact with water liberates HBr gas[2].Never use aqueous solutions for the initial quench.
Lachrymator Vapors cause severe eye/respiratory irritation[3].All work must be performed in a certified fume hood.
Corrosive Causes severe skin burns and metal corrosion[4].Heavy nitrile or butyl rubber gloves are mandatory.

Part 2: Chemical Pathway & Operational Workflow

The disposal process relies on a two-stage chemical transformation: solvolysis followed by acid neutralization.

G A 3-Methoxybenzoyl Bromide (Highly Reactive) C Tetrahedral Adduct (Transient) A->C Nucleophilic Attack B Ice-Cold Methanol (Excess, Solvolysis) B->C D Methyl 3-Methoxybenzoate (Stable Ester) C->D Bromide Expulsion E Hydrogen Bromide (HBr) (Corrosive Gas) C->E F Base Neutralization (NaHCO3) E->F G Aqueous Waste (NaBr Salts) F->G Neutralization

Fig 1. Chemical pathway for the controlled solvolysis and neutralization of 3-methoxybenzoyl bromide.

Table 2: Stoichiometric Quenching Matrix (Per 10 g of Substrate)
Reagent / SolventRole in ProtocolQuantityScientific Rationale
3-Methoxybenzoyl Bromide Hazardous Substrate10.0 g (43.5 mmol)The active material to be neutralized.
Anhydrous THF or DCM Diluent / Thermal Sink50 mLPrevents localized overheating and splattering.
Methanol (Ice-Cold) Quenching Agent20 mL (~500 mmol)>10x molar excess drives rapid, complete esterification.
Sat. NaHCO₃ (aq) Acid Neutralizer100 mLNeutralizes the generated HBr to form soluble NaBr salts.

Part 3: Step-by-Step Quenching Methodology

This protocol is designed as a self-validating system . At each critical juncture, a physical or chemical indicator will confirm that the step has been successfully completed, ensuring absolute safety before proceeding.

Step 1: Fume Hood Setup & Dilution

  • Clear a certified fume hood of all incompatible materials (especially bases and aqueous solutions). Ensure an inert atmosphere (N₂ or Ar) is available if handling large quantities[3].

  • Transfer the 3-methoxybenzoyl bromide (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar.

  • Dilution: Suspend the material in 50 mL of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Causality Check: Dilution acts as a crucial thermal sink. Direct addition of alcohol to neat acid bromide causes localized boiling. The solvent dissipates this heat.

Step 2: Controlled Alcoholysis 4. Place the flask in an ice-water bath (0°C) and begin moderate stirring. 5. Equip an addition funnel and slowly add 20 mL of ice-cold methanol dropwise over 15–20 minutes. 6. Self-Validation: You will observe mild fuming (HBr generation) and a slight temperature increase. Once the addition is complete, remove the ice bath and let the solution stir at room temperature for 30 minutes. The cessation of fuming indicates the primary quench is complete.

Step 3: Acid Neutralization 7. Transfer the organic mixture to a separatory funnel. 8. Slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) in 20 mL increments. 9. Self-Validation: Vigorous CO₂ bubbling will occur as the HBr is neutralized. Swirl the funnel gently (do not shake initially) and vent frequently to prevent pressure buildup. 10. Once bubbling ceases upon agitation, use pH paper to test the aqueous layer. A pH of 7–8 validates that all corrosive acids have been neutralized.

Part 4: Waste Segregation & Logistics

Proper segregation is legally mandated and prevents downstream reactions in waste facilities[1].

Workflow Step1 1. Fume Hood Setup (Inert Atmosphere) Step2 2. Dilution (Anhydrous THF or DCM) Step1->Step2 Step3 3. Dropwise Quenching (Cold MeOH + Stirring) Step2->Step3 Step4 4. Acid Neutralization (Aqueous NaHCO3) Step3->Step4 Step5 5. Phase Separation (Separatory Funnel) Step4->Step5 Step6A 6A. Organic Phase (Halogenated Waste) Step5->Step6A Step6B 6B. Aqueous Phase (Neutralized Waste) Step5->Step6B

Fig 2. Step-by-step operational workflow for the safe laboratory disposal of acyl bromides.

  • Organic Phase (Bottom layer if using DCM; Top layer if using THF): Contains the newly formed methyl 3-methoxybenzoate and the diluent solvent. Dispose of this in the Halogenated Organic Waste carboy (due to the presence of residual brominated organics or DCM).

  • Aqueous Phase: Contains sodium bromide (NaBr), sodium bicarbonate, and methanol. Dispose of this in the Aqueous Basic/Neutral Waste carboy.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: The National Academies Press (via Organic Syntheses) URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-Methoxybenzoyl bromide

Executive Summary 3-Methoxybenzoyl bromide (an acyl bromide) presents a dual-hazard profile: it is violently hydrolytically unstable and severely corrosive . Unlike its chloride analogs, the bromide leaving group renders...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxybenzoyl bromide (an acyl bromide) presents a dual-hazard profile: it is violently hydrolytically unstable and severely corrosive . Unlike its chloride analogs, the bromide leaving group renders this compound significantly more electrophilic and susceptible to moisture. Upon contact with mucous membranes or ambient humidity, it rapidly hydrolyzes to release hydrogen bromide (HBr) gas—a potent respiratory irritant and corrosive agent—and 3-methoxybenzoic acid.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for containment, handling, and neutralization.

Part 1: The Hazard Profile (The "Why")

To select the correct PPE, one must understand the failure modes of the chemical interaction.

  • The Hydrolysis Engine:

    
    
    
    • Insight: The reaction is exothermic. In a closed waste container, this generates pressure (gas) and heat, leading to rupture. On skin, the moisture in your tissue triggers this reaction inside the pores, causing deep chemical burns that are difficult to neutralize.

  • Permeation Dynamics:

    • Insight: Acyl bromides are small, non-polar organic molecules. They permeate standard disposable nitrile gloves rapidly (often <5 minutes). Once inside the glove, the trapped sweat hydrolyzes the bromide, creating an occluded HBr burn against the skin.

Part 2: PPE Matrix & Selection Logic

The following matrix prescribes protection levels based on the scale of operation.

PPE ComponentSmall Scale (< 1 g / < 5 mL)Large Scale (> 1 g / > 5 mL)Technical Rationale
Eye/Face Chemical Splash GogglesGoggles + 8-inch Face ShieldGoggles seal against HBr vapors; Face shield protects neck/face from projectile hydrolysis (spatter).
Hand (Inner) 4-mil Nitrile (Disposable)4-mil Nitrile (Disposable)Acts as a sweat barrier and final defense layer.
Hand (Outer) Double-gloved Nitrile (change every 15 mins)Silver Shield / Laminate (Required)Standard nitrile degrades quickly. Laminate gloves offer >4h breakthrough time for organic halides.
Body Cotton Lab Coat (Buttoned)Chemical Resistant Apron + Tyvek SleevesCotton absorbs splashes but can hold acid against skin. Aprons shed liquid.
Respiratory Fume Hood (Sash at 18")Fume Hood + blast shieldDo not use respirators as primary control. HBr has poor warning properties.
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on operational scale and risk.

PPE_Selection Start Start: Risk Assessment Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale Small Scale (<1g) Syringe Transfer Scale_Check->Small_Scale Low Volume Large_Scale Large Scale (>1g) Cannula/Pouring Scale_Check->Large_Scale High Volume Standard_PPE Standard PPE: - Fume Hood - Goggles - Double Nitrile Gloves Small_Scale->Standard_PPE Enhanced_PPE Enhanced PPE: - Face Shield - Silver Shield Gloves - Acid-Resistant Apron Large_Scale->Enhanced_PPE Proceed Proceed with Synthesis Standard_PPE->Proceed Engineering Engineering Control: Blast Shield required? Enhanced_PPE->Engineering Shield_Yes Install Blast Shield Engineering->Shield_Yes High Risk Engineering->Proceed Standard Risk Shield_Yes->Proceed

Figure 1: Decision logic for Personal Protective Equipment based on scale and risk factors.

Part 3: Operational Protocols

A. The "Dry" Transfer Technique

To prevent degradation of the reagent and evolution of HBr fumes, avoid pouring whenever possible.

  • Preparation:

    • Flame-dry all glassware and flush with Nitrogen/Argon.

    • Ensure the receiving flask is equipped with a stir bar and a venting needle (to a scrubber) or an inert gas line.

  • Syringe Transfer (Liquids):

    • Use a glass syringe with a Luer-lock tip. Avoid plastic syringes as the acyl bromide can swell the plunger rubber, causing it to seize.

    • Insert a long needle through the septum of the reagent bottle under positive inert gas pressure.

    • Draw the required volume and transfer immediately to the reaction vessel.

  • Solid Handling (if solid/low melting point):

    • If the reagent has solidified, do not heat the bottle with a heat gun (risk of pressure buildup).

    • Use a warm water bath (<40°C) to melt it gently.

    • Transfer inside a glovebox if available; otherwise, use a wide-mouth funnel in the fume hood with the sash lowered.

B. The Quenching & Disposal Protocol

Critical Warning: Never add the acyl bromide directly to water. The heat of hydrolysis can cause the solvent to flash boil, spraying acid.

The "Esterification Quench" (Preferred Method): Instead of water, use an alcohol (Methanol or Ethanol) in the presence of a base. This converts the acyl bromide to a stable ester, releasing heat more slowly than water hydrolysis.

  • Setup: Prepare a 3-neck round bottom flask in an ice bath (0°C).

  • Quench Mixture: Add Methanol (excess) and Sodium Bicarbonate (solid or saturated solution).

  • Addition: Dilute the waste acyl bromide with Dichloromethane (DCM) or Toluene.

  • Process: Add the diluted bromide dropwise to the stirring quench mixture.

    • Observation: Watch for bubbling (CO2 evolution).

  • Disposal: Once neutralized (pH 7), the organic layer can be separated and disposed of as halogenated organic waste.

Visualization: Quenching Workflow

The following diagram details the safe neutralization pathway.

Quenching_Protocol Waste Acyl Bromide Waste Dilution Dilute with DCM (Heat Sink) Waste->Dilution Action Dropwise Addition Dilution->Action Quench_Pot Quench Pot: Methanol + NaHCO3 (Ice Bath 0°C) Quench_Pot->Action Reaction Reaction: R-COBr + MeOH -> R-COOMe + HBr HBr + NaHCO3 -> NaBr + CO2 + H2O Action->Reaction Check Check pH Reaction->Check Disposal Dispose as Halogenated Waste Check->Disposal pH = 7 Adjust Add more Base Check->Adjust pH < 7 Adjust->Check

Figure 2: Step-by-step quenching workflow utilizing the esterification method to control exotherm.

Part 4: Emergency Response

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes .[1][2] Do not use "neutralizing creams" immediately; water volume is key to washing away the HBr.[2]

    • Secondary: After flushing, apply a sterile dressing. Seek medical attention immediately (burns may be delayed).[1]

  • Spill (Inside Hood):

    • Cover with Sodium Carbonate or Vermiculite . Do not use paper towels (fire risk from acid reaction).

    • Scoop into a jar and treat as hazardous waste.

  • Spill (Outside Hood):

    • Evacuate the lab.

    • Only re-enter with SCBA (Self-Contained Breathing Apparatus) if the spill is significant (>10 mL) due to lachrymatory/respiratory risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 3-Methoxybenzyl bromide (Compound Summary). National Library of Medicine. [Link](Note: Cited for analogous benzyl/bromide hazard properties).

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Acyl Halides. [Link]

Sources

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